Yttrium titanate
Description
Properties
IUPAC Name |
dioxido(oxo)titanium;yttrium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/9O.3Ti.2Y/q;;;6*-1;;;;2*+3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWSPPZJGJOVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Y+3].[Y+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O9Ti3Y2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Fabrication Techniques
Conventional Solid-State Reaction Routes for Bulk Material Synthesis
The traditional solid-state reaction (SSR) is a widely utilized method for synthesizing bulk yttrium titanate (Y₂Ti₂O₇). ias.ac.in This technique involves the high-temperature heat treatment of a stoichiometric mixture of precursor powders, typically yttria (Y₂O₃) and titania (TiO₂). ias.ac.inosti.gov The process generally requires prolonged heating at elevated temperatures, for instance, 1300°C for 40 hours or even 1500°C for several hours, to ensure a complete reaction and the formation of the desired crystalline phase. ias.ac.in To achieve a homogenous final product, repeated cycles of grinding and firing are often necessary. ias.ac.in
While the solid-state reaction method is straightforward, it presents several drawbacks. escholarship.org It is an energy-intensive process due to the high temperatures and long reaction times required. escholarship.org The resulting materials often exhibit non-uniform phase distribution, large grain sizes, and strongly bonded agglomerates. escholarship.org Furthermore, the repeated grinding steps can introduce chemical contamination into the final product. escholarship.org These factors can make it challenging to obtain high-purity, compositionally homogenous, and nanoscale this compound particles using this method. ias.ac.in
| Attribute | Description |
| Precursors | Yttria (Y₂O₃) and Titania (TiO₂) ias.ac.inosti.gov |
| Temperature | 1300°C - 1500°C ias.ac.in |
| Duration | Several hours to 40 hours ias.ac.in |
| Key Steps | Stoichiometric mixing, repeated grinding and firing ias.ac.in |
| Advantages | Simple and well-established method researchgate.net |
| Disadvantages | High energy consumption, potential for impurities, large grain size, and non-homogeneity ias.ac.inescholarship.org |
Solution-Based and Soft Chemistry Approaches for Controlled Material Morphologies
In contrast to the high-temperature solid-state route, solution-based and soft chemistry approaches offer milder conditions for the synthesis of this compound, enabling better control over particle size, morphology, and purity. ias.ac.in These methods include sol-gel processing, hydrothermal and solvothermal synthesis, and co-precipitation techniques.
Sol-Gel Processing (e.g., Citric Acid Sol-Gel, Pechini Method)
The sol-gel method is a versatile soft-chemistry technique for producing this compound nanoparticles with high purity and homogeneity at significantly lower temperatures than solid-state reactions. ias.ac.inresearchgate.netdeepdyve.com A common variation is the citric acid sol-gel method, where citric acid acts as a chelating agent to form a stable complex with the metal ions, ensuring a uniform distribution at the molecular level. ias.ac.inrsc.org
In a typical citric acid sol-gel process, yttrium oxide (Y₂O₃) is dissolved in nitric acid, and a stoichiometric amount of a titanium precursor, such as tetrabutyl titanate, is dispersed in a citric acid-ethanol mixture. rsc.org The two solutions are then mixed and heated, leading to the formation of a viscous gel. rsc.org Subsequent calcination of this gel at temperatures around 750°C for as little as one hour results in the formation of quasi-spherical, well-dispersed this compound nanoparticles with an average size of 20-30 nm and a high specific surface area (around 50 m²/g). ias.ac.inresearchgate.netdeepdyve.comproquest.com
The Pechini method is another widely used sol-gel approach that utilizes a polymerizable organic precursor. ias.ac.in In this method, metal salts are dissolved in a solution containing a chelating agent like citric acid and a polyhydroxy alcohol such as ethylene (B1197577) glycol. escholarship.orgias.ac.in Upon heating, a polyesterification reaction occurs, forming a polymeric resin with metal ions uniformly distributed throughout the network. ias.ac.in Calcination of this resin removes the organic components, leaving behind a fine, homogeneous oxide powder. ias.ac.in The Pechini method is particularly effective for synthesizing complex oxides with good stoichiometric control. escholarship.orgseu.edu.bd
| Method | Key Features | Resulting Material |
| Citric Acid Sol-Gel | Uses citric acid as a chelating agent to form a metal-citrate complex. ias.ac.inrsc.org | Quasi-spherical nanoparticles (20-30 nm), high surface area (50 m²/g), good dispersibility. ias.ac.inresearchgate.netdeepdyve.com |
| Pechini Method | Employs a chelating agent (e.g., citric acid) and a polyhydroxy alcohol (e.g., ethylene glycol) to form a polymeric precursor. ias.ac.inescholarship.orgias.ac.in | Ultra-fine, chemically homogeneous powders with nanoscale grain size. escholarship.org |
Hydrothermal and Solvothermal Synthesis
Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel (autoclave). ias.ac.inrsc.org These techniques are effective for synthesizing crystalline this compound materials with controlled morphologies.
In a typical hydrothermal synthesis of this compound, precursor materials are subjected to high temperatures (e.g., 240°C) and pressures in an aqueous solution, often with the aid of a mineralizer like sodium hydroxide (B78521) (NaOH). nih.gov The properties of the resulting product can be influenced by factors such as reaction temperature, time, and the pH of the solution. For instance, in one study, a mixed phase of Y(OH)₃ and TiO₂ was initially formed, which upon calcination at temperatures between 950°C and 1050°C, transformed into single-phase pyrochlore-structured Y₂Ti₂O₇. researchgate.net A microwave-assisted hydrothermal method has also been employed to produce yttrium-doped hydrogen titanate nanorods. acs.orgacs.org
Solvothermal synthesis follows a similar principle but uses non-aqueous solvents. This method has been used to produce spherical this compound phosphors. researchgate.net By controlling the reaction parameters, such as the pH of the solution, the morphology and luminescent properties of the resulting particles can be tailored. researchgate.net
Co-precipitation Techniques
Co-precipitation is a simple and cost-effective wet-chemical method for synthesizing this compound precursors. rsc.orgmdpi.com This technique involves the simultaneous precipitation of yttrium and titanium ions from a solution by adding a precipitating agent. mdpi.comscientific.net Common precipitants include ammonia, ammonium (B1175870) bicarbonate, oxalic acid, and urea (B33335). wsu.edu The choice of precipitant can significantly affect the characteristics of the resulting powder, such as its morphology, particle size, and surface area. wsu.edu
The process typically starts with a mixed solution of yttrium and titanium salts. scientific.net The addition of a precipitant leads to the formation of an insoluble precursor, such as a mixed hydroxide or oxalate. mdpi.com This precursor is then filtered, washed, and calcined at a suitable temperature to obtain the final this compound powder. mdpi.com Co-precipitation allows for good chemical homogeneity and can produce fine, nanocrystalline powders. researchgate.netresearchgate.net For instance, yttria-stabilized zirconia nanocrystalline powders with high surface area and good dispersion have been successfully synthesized using urea as the precipitant. wsu.edu
Advanced Processing for Tailored Architectures and Composites
Beyond the synthesis of powders, advanced processing techniques are employed to fabricate this compound with specific architectures and to create composite materials.
Electrospinning for One-Dimensional Nanostructures
Electrospinning is a versatile and cost-effective technique for producing one-dimensional (1D) nanostructures such as nanofibers and nanobelts. researchgate.netresearchgate.netrsc.org This method has been successfully used to synthesize this compound and doped this compound nanofibers with diameters typically less than 150 nm. researchgate.net
The electrospinning process involves ejecting a polymer solution containing the yttrium and titanium precursors through a needle under a high electric field. The electrostatic forces overcome the surface tension of the solution, forming a jet that is stretched and accelerated towards a collector. As the solvent evaporates, a non-woven mat of nanofibers is formed. Subsequent calcination at high temperatures (e.g., above 900°C) removes the polymer and crystallizes the precursors into single-phase this compound nanofibers. researchgate.net
This technique allows for the fabrication of freestanding, non-woven nanofiber membranes with a narrow diameter distribution. researchgate.net The resulting 1D nanostructures possess a large surface area and porous structure, making them promising for applications such as optical and optoelectronic nanodevices. researchgate.netresearchgate.netrsc.org For example, Er³⁺/Yb³⁺ co-doped Y₂Ti₂O₇ nanobelts with a thickness of approximately 100 nm have been synthesized via electrospinning for use in temperature sensing applications. researchgate.netrsc.org
| Technique | Description | Product Architecture | Key Parameters |
| Electrospinning | A polymer solution containing metal precursors is ejected under a high electric field to form nanofibers. researchgate.net | One-dimensional nanostructures (nanofibers, nanobelts) with diameters < 150 nm. researchgate.net | Polymer concentration, applied voltage, precursor solution, calcination temperature. researchgate.net |
Pulsed Laser Deposition of Thin Films
Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique widely utilized for fabricating high-quality thin films of complex oxide materials, including this compound. nih.govresearchgate.net The fundamental principle of PLD involves the use of a high-power pulsed laser beam to ablate a target material within a vacuum chamber. ornl.gov This process creates a plasma plume containing atoms, ions, and molecules from the target, which then travels and deposits onto a heated substrate, forming a thin film. ornl.gov A key advantage of PLD is its ability to achieve stoichiometric transfer of material from a multi-component target to the growing film, which is crucial for complex compounds like this compound. nih.govmdpi.com
The fabrication of this compound and related thin films via PLD is governed by several critical process parameters that influence the film's structural, electrical, and optical properties. A common setup employs a KrF excimer laser (with a wavelength of 248 nm) focused on a rotating this compound target. nih.gov The substrate, often a material like silicon or strontium titanate, is heated to temperatures typically ranging from room temperature up to 600°C or higher to facilitate crystalline growth. nih.govresearchgate.net The deposition is carried out under a controlled atmosphere, usually a low pressure of oxygen (e.g., 0.05 to 0.5 Pa), which is essential for controlling the oxygen stoichiometry in the resulting oxide film. researchgate.net
Research on yttrium copper titanate (YCTO) thin films, for instance, has demonstrated the tunability of dielectric properties based on PLD parameters. researchgate.net Films grown at 600°C under varying oxygen pressures exhibited high dielectric constants (up to 95) and low conductivity, making them potential candidates for gate oxide applications in microelectronics. researchgate.net The energy density (fluence) of the laser, the target-to-substrate distance, and the laser pulse frequency are other key variables that are precisely controlled to optimize film growth rate, surface morphology, and crystallinity. nih.govmdpi.com While PLD is highly effective, a potential drawback is the "splashing" phenomenon, where larger particulates are ejected from the target and deposit on the film; this can be mitigated by using high-density targets and maintaining a smooth target surface. mdpi.com
| Parameter | Typical Range / Value | Significance | Reference |
|---|---|---|---|
| Laser Type | KrF Excimer Laser | Provides high-energy UV photons effective for ablating ceramic targets. | nih.gov |
| Wavelength (λ) | 248 nm | Influences the absorption characteristics of the target material. | nih.gov |
| Laser Fluence | ~0.1 J/cm² | Affects ablation rate and plasma plume characteristics. | nih.gov |
| Pulse Frequency | 10 Hz | Controls the deposition rate. | nih.gov |
| Substrate Temperature | Room Temp. to 600 °C | Crucial for controlling film crystallinity and microstructure. | nih.govresearchgate.net |
| Background Gas | Oxygen (O₂) | Maintains proper oxygen stoichiometry in the oxide film. | researchgate.net |
| Gas Pressure | 0.05 - 0.5 Pa | Affects plasma plume dynamics and film properties like conductivity. | researchgate.net |
| Target-Substrate Distance | ~6 cm | Influences film uniformity and deposition rate. | nih.gov |
Pressure-Assisted Sintering and Hot Isostatic Pressing
Pressure-assisted sintering (PAS) and Hot Isostatic Pressing (HIP) are advanced powder metallurgy techniques used to achieve high densification in ceramic materials like this compound, which are often difficult to sinter to full density using conventional methods. nasa.govengconf.us These processes apply external pressure simultaneously with high temperature, which accelerates densification mechanisms such as particle rearrangement, plastic yielding, and diffusion, leading to the elimination of internal porosity. google.comazom.com
Pressure-assisted sintering typically involves a two-stage process where a powder compact is first sintered to a state of closed porosity (typically 93-95% dense) without pressure, followed by the application of a relatively low gas pressure (e.g., 1,000 to 3,000 psi) at a slightly reduced temperature to collapse the remaining voids. google.com This method can significantly shorten the total sintering time compared to conventional processes. google.com Research on related titanate systems has shown that minor additions of other oxides can dramatically lower the required sintering temperature. For example, adding just 0.1 mol% of yttrium oxide to lanthanum titanate lowered the necessary sintering temperature by as much as 300°C during pressure-assisted sintering. nasa.gov
Hot Isostatic Pressing (HIP) is a more intensive process that subjects components to very high temperatures (up to 2,000°C) and high inert gas pressures (up to 45,000 psi) from all directions. bodycote.com This uniform, isostatic pressure ensures the removal of nearly all internal voids, resulting in a fully dense material with improved mechanical properties, such as strength and fatigue resistance. azom.combodycote.com The process is highly effective for producing high-performance this compound ceramics, including transparent forms, by consolidating the powder into a dense, pore-free microstructure. google.com The HIP process works by causing plastic flow and creep at the points of contact between powder particles, and diffusion bonding across the surfaces of collapsed pores, effectively healing internal defects. bodycote.com
| Technique | Typical Pressure Range | Typical Temperature Range | Key Advantages | Reference |
|---|---|---|---|---|
| Pressure-Assisted Sintering (PAS) | 1,000 - 3,000 psi (6.9 - 20.7 MPa) | Slightly below conventional sintering temperature | Reduced sintering time; Achieves near-full density; Lower pressure requirements than HIP. | google.com |
| Hot Isostatic Pressing (HIP) | Up to 45,000 psi (~310 MPa) | Up to 2,000 °C | Eliminates virtually all internal porosity; Improves mechanical properties (strength, fatigue); Can bond dissimilar materials. | azom.combodycote.com |
Additive Manufacturing and Oxide Dispersion Strengthening Integration
Additive Manufacturing (AM), also known as 3D printing, is revolutionizing the fabrication of advanced materials, including those integrated with this compound for specialized applications like Oxide Dispersion Strengthening (ODS). nus.edu.sgmdpi.com ODS alloys are high-performance materials that contain a fine, uniform dispersion of nano-sized, thermodynamically stable oxide particles within a metal matrix. mdpi.comtaylorandfrancis.com These nanoparticles, such as this compound (Y₂Ti₂O₇ or Y₂TiO₅), act as powerful obstacles to dislocation motion and pin grain boundaries, which imparts exceptional high-temperature strength, creep resistance, and radiation tolerance. mdpi.commdpi.com
The integration of AM with ODS technology offers a disruptive manufacturing route that overcomes challenges associated with traditional powder metallurgy methods. mdpi.com In AM techniques like selective laser melting (SLM) or direct laser deposition, a high-energy laser is used to melt and fuse powdered materials layer by layer. mdpi.comosti.gov For ODS alloys, this provides a unique opportunity for in-situ formation of the strengthening oxide nanoparticles. mdpi.com A feedstock powder containing the matrix metal (e.g., steel) along with elemental yttrium and titanium is used. mdpi.com During the rapid melting and solidification inherent to the AM process, the elements dissolve in the small melt pool and then precipitate out almost instantaneously as finely dispersed this compound nanoparticles. mdpi.com
This approach allows for the creation of complex, near-net-shape ODS components that would be difficult or impossible to produce with conventional manufacturing. nus.edu.sgprogrammaster.org The mechanical properties of the final AM-fabricated ODS alloy are critically dependent on the size, composition, and distribution of the oxide precipitates. mdpi.com These characteristics are, in turn, controlled by the AM process parameters, such as laser power and scanning speed, which dictate the thermal history of the material. mdpi.com Research has focused on optimizing the elemental ratios of yttrium, titanium, and oxygen in the initial powder to promote the formation of the smaller, more stable Y₂Ti₂O₇ phase, which provides superior strengthening effects. mdpi.com
| Concept | Description | Key Y-Ti-O Compounds | Reference |
|---|---|---|---|
| Oxide Dispersion Strengthening (ODS) | Strengthening a metal matrix with a fine dispersion of stable oxide nanoparticles. | Y₂O₃, Y₂TiO₅, Y₂Ti₂O₇ | mdpi.commdpi.com |
| Additive Manufacturing (AM) Integration | Using AM processes like SLM to fabricate ODS components from a precursor powder. | - | mdpi.comprogrammaster.org |
| In-Situ Precipitation | Elements (Y, Ti, O) in the powder dissolve in the melt pool and precipitate as oxide nanoparticles upon rapid cooling. | Y₂TiO₅, Y₂Ti₂O₇ | mdpi.com |
| Resulting Properties | Enhanced high-temperature strength, creep resistance, and radiation damage tolerance. | - | mdpi.comtaylorandfrancis.com |
Crystallographic Investigations and Structural Determinants
Fundamental Crystal Structure of Yttrium Titanate Pyrochlores (Y₂Ti₂O₇)
This compound (Y₂Ti₂O₇) crystallizes in the pyrochlore (B1171951) structure, which belongs to the A₂B₂O₇ family of compounds. This structure is a derivative of the cubic fluorite (AO₂) structure, characterized by an ordered arrangement of two different cations and anion vacancies. The general pyrochlore structure possesses a face-centered cubic lattice with the Fd-3m space group. In this framework, the 'A' site is typically occupied by a larger, trivalent rare-earth cation (like Y³⁺), while the 'B' site is occupied by a smaller, tetravalent transition metal cation (like Ti⁴⁺).
The pyrochlore lattice can be visualized as a network of corner-sharing BO₆ octahedra, which creates interconnected channels. The larger A-site cations and the remaining oxygen anions reside within these channels. A key feature of the A₂B₂O₇ pyrochlore structure is the presence of ordered oxygen vacancies. Compared to the fluorite structure (which has 8 oxygen atoms in its unit cell), the pyrochlore structure is missing one-eighth of the anions to maintain charge neutrality, resulting in the A₂B₂O₇ stoichiometry. This ordered vacancy is located at the 8a crystallographic site.
The distinct cation sites in the this compound pyrochlore structure lead to different coordination environments. The larger yttrium (Y³⁺) cation occupies the A site and is coordinated by eight oxygen atoms, forming a distorted cubic or scalenohedral AO₈ polyhedron. The smaller titanium (Ti⁴⁺) cation occupies the B site and is surrounded by six oxygen atoms, forming a regular BO₆ octahedron.
There are two distinct oxygen atom positions in the unit cell: the 48f and the 8b sites. The 48f oxygen is bonded to two A-site cations and two B-site cations. The 8b oxygen is coordinated tetrahedrally only to A-site cations. The eighth oxygen site (8a) is vacant. This specific arrangement of occupied and vacant sites is fundamental to the stability and properties of the pyrochlore structure.
| Property | Value |
| Compound | This compound (Y₂Ti₂O₇) |
| Crystal System | Cubic |
| Space Group | Fd-3m (No. 227) |
| A-site Cation (Y³⁺) Coord. | 8 (YO₈ distorted cube/scalenohedron) |
| B-site Cation (Ti⁴⁺) Coord. | 6 (TiO₆ octahedron) |
| Oxygen Sites | 48f, 8b |
| Vacant Anion Site | 8a |
This table summarizes the fundamental crystallographic properties of this compound.
The ordered pyrochlore structure of this compound can transform into a disordered defect fluorite structure under certain conditions, such as high temperature, ion irradiation, or compositional changes. researchgate.netresearchgate.net This order-disorder transition is a critical phenomenon influencing the material's properties, particularly its radiation tolerance. copernicus.org
The transition involves the randomization of cations and anions on their respective sublattices. In the disordered state, the Y³⁺ and Ti⁴⁺ cations randomly occupy the cation sites, and the oxygen anions and vacancies randomly distribute over the anion sites. researchgate.net This eliminates the distinct coordination environments of the pyrochlore structure; the coordination number for both A and B sites changes from 8 and 6, respectively, to an average of 7. researchgate.net
A critical factor governing the stability of the pyrochlore structure versus the defect fluorite structure is the ratio of the ionic radii of the A- and B-site cations (rₐ/rₑ). researchgate.net As this ratio decreases, the energy required to create cation antisite defects (swapping an A cation for a B cation) and anion Frenkel defects decreases, making the disordered defect fluorite structure more favorable. researchgate.net For many titanate pyrochlores, the transition to a defect fluorite structure occurs when the rₐ/rₑ ratio falls below a critical value, typically around 1.46. researchgate.net Materials that readily undergo this transformation are often more resistant to amorphization from radiation damage, as the disordered structure can more easily accommodate defects. copernicus.org
Atomic Site Occupancy and Polyhedral Coordination (e.g., AO8, BO6)
Microstructural Characterization and Evolution
The grain growth in this compound ceramics is primarily driven by the reduction of total grain boundary energy, a mechanism known as curvature-driven grain coarsening. researchgate.net During thermal processing (sintering or annealing), larger grains grow at the expense of smaller ones. The kinetics of this process are highly dependent on temperature and time, with a rapid initial grain growth rate that slows as the microstructure coarsens. researchgate.net In related nanocrystalline pyrochlores like Gd₂Ti₂O₇, this process is characterized by enhanced grain growth kinetics due to fast diffusion across the dense nanoceramic grain boundaries. researchgate.net
Grain boundary engineering in this compound involves controlling the grain size and grain boundary characteristics to tailor material properties. A common strategy is the use of dopants or secondary phase particles to pin grain boundaries, a phenomenon known as Zener pinning. researchgate.netias.ac.in For instance, the in-situ formation of nano-sized Y₂O₃ particles in titanium alloys has been shown to significantly suppress grain growth by impeding grain boundary motion. researchgate.net Similarly, in other complex oxides like yttria, dopants such as silica (B1680970) can segregate to grain boundaries and suppress grain growth, while others like calcia can promote it by altering the grain boundary complexion and mobility. osti.gov While specific studies on grain boundary engineering in Y₂Ti₂O₇ are not abundant, these principles are directly applicable. Controlling the stoichiometry and introducing specific dopants can modify grain boundary mobility and chemistry, thereby influencing the final microstructure and associated mechanical or electrical properties.
When this compound is synthesized in nanocrystalline form, its structural and thermodynamic properties exhibit significant size dependence. Nanocrystalline Y₂Ti₂O₇, often produced via soft-chemistry routes like sol-gel methods, can have average crystallite sizes in the range of 20-30 nm. researchgate.net This extremely small grain size results in a very high surface-to-volume ratio.
This high ratio leads to several key phenomena:
Surface Effects: A large fraction of atoms resides at or near grain boundaries, leading to structural distortions on the exterior surfaces. researchgate.net This can include variations in inter-atomic spacing and lower atomic coordination numbers compared to the bulk crystal. researchgate.net
Thermodynamic Stability: The surface energy contributes significantly to the total free energy of the nanoparticle. rsc.org Experimental measurements for nanosized Y₂Ti₂O₇ have determined a high surface enthalpy. rsc.org This excess energy influences the phase stability. For instance, at very small particle sizes (e.g., below a critical diameter of around 5.0 nm), the amorphization of the material due to radiation can become thermodynamically unfavorable. rsc.org
Lattice Parameters: In many nanocrystalline materials, the lattice parameter can vary with particle size. acs.org This is often attributed to surface stress and the presence of defects like oxygen vacancies, which become more prevalent as particle size decreases. acs.org
| Microstructural Feature | Observation in (or relevant to) this compound | Research Finding/Implication |
| Grain Growth Kinetics | Rapid initial grain growth, slowing over time. researchgate.net | Driven by grain boundary curvature; kinetics are temperature-dependent. researchgate.net |
| Grain Boundary Pinning | Addition of yttrium to titanium alloys forms Y₂O₃ nanoparticles that suppress grain growth. researchgate.net | A key mechanism for grain size control (Zener pinning). researchgate.netias.ac.in |
| Nanocrystal Size | Can be synthesized with sizes of 20-30 nm via sol-gel methods. researchgate.net | Leads to high surface area and unique properties. |
| Surface Energy | Nanosized Y₂Ti₂O₇ has a high surface enthalpy (4.07 J/m²). rsc.org | Influences thermodynamic stability and radiation response. rsc.org |
| Size & Amorphization | Amorphization is thermodynamically hindered at very small particle sizes. rsc.org | Enhanced radiation tolerance for nanocrystalline forms. |
This interactive table summarizes key research findings related to the microstructural characteristics of this compound.
Influence of Processing Parameters on Microstructural Development
The development of the microstructure in this compound (Y2Ti2O7) and related compounds is significantly influenced by various processing parameters. These parameters, including synthesis method, temperature, and the addition of dopants, play a critical role in determining the final grain size, phase composition, and defect concentration of the material.
For instance, in the synthesis of yttrium-doped barium titanate, the solid-state reaction method is commonly employed. aip.orgworldscientific.com The precursors are heated to high temperatures to facilitate the reaction and formation of the desired compound. worldscientific.com The sintering temperature, in particular, has a profound effect on the microstructure. Higher sintering temperatures can lead to grain growth and densification. However, temperatures that are too high can also promote the formation of secondary phases, such as the pyrochlore phase (Y2Ti2O7) in yttrium-doped barium titanate, which can negatively impact the material's properties. worldscientific.com It has been noted that the eutectic temperature for yttrium with barium titanate is 1332°C, and exceeding this can cause localized melting. worldscientific.com
The method of powder preparation and the initial particle size are also crucial. For example, using nanocrystalline transition alumina (B75360) and sub-micronic α-Al2O3 powders doped with a yttrium chloride solution, the subsequent calcination treatments are critical for the final phase composition. researchgate.net Crystallization can begin at temperatures as low as 900°C, with different yttrium aluminate phases forming and transforming as the temperature increases. researchgate.net
In the context of refractory high-entropy films, the addition of yttrium via magnetron sputtering has been shown to induce phase changes. mdpi.com While a yttrium-free film might be amorphous, the introduction of yttrium leads to the formation of nano-grains with distinct phases. mdpi.com The concentration of yttrium directly influences the grain size, which in turn affects the mechanical properties of the film. mdpi.com
Furthermore, the atmosphere during sintering is a key parameter. Sintering yttrium-doped barium titanate in a reducing atmosphere followed by oxidation in air is a technique used to control the material's properties. researchgate.net The addition of yttrium can also influence the grain size, with studies showing both increases and decreases in grain size depending on the doping concentration and processing conditions. researchgate.netnih.gov For example, in yttrium-doped barium calcium titanate, yttrium doping was found to promote the formation of distinct grain boundaries and improve densification, with the average grain size increasing with the doping level. nih.gov
The following table summarizes the influence of various processing parameters on the microstructural development of yttrium-containing titanates based on research findings.
| Processing Parameter | Influence on Microstructure | Compound System |
| Sintering Temperature | Affects grain size, density, and secondary phase formation. worldscientific.comresearchgate.net | Y-doped BaTiO3 |
| Dopant Concentration (Yttrium) | Influences phase formation, grain size, and mechanical properties. mdpi.comnih.gov | (TiTaZrHf)100−xYx, Y-doped BaCaTiO3 |
| Powder Preparation Method | Determines initial particle size and reactivity, impacting subsequent phase transformations. researchgate.net | Y-doped Alumina |
| Sintering Atmosphere | Controls defect chemistry and final properties. researchgate.net | Y-doped BaTiO3 |
| Laser Power (in Additive Manufacturing) | Tailors microstructure, phase composition, and microhardness. oaepublish.com | β-solidifying TiAl alloy |
Phase Stability and High-Temperature Transformative Behavior
Investigation of High-Temperature Phase Transitions
This compound and related materials exhibit complex phase transitions at elevated temperatures. The stability of different crystalline forms is a function of temperature, and understanding these transformations is crucial for their application in high-temperature environments.
For yttrium tantalate (YTaO4), a material with similar characteristics, a reversible phase transition occurs between a monoclinic M-phase (fergusonite structure) at room temperature and a tetragonal T-phase (scheelite structure) at higher temperatures. researchgate.net First-principles calculations combined with Landau free-energy expansion have shown that the monoclinic phase of YTaO4 is stable at room temperature and transforms to the tetragonal phase at approximately 1430°C, which is in close agreement with the experimental value of 1426 ± 7°C. harvard.edu This transformation is identified as a second-order, ferroelastic phase transition. harvard.edu The driving force for this transition is the softening of transverse acoustic modes. harvard.edu
In the case of yttrium-doped barium titanate, the introduction of yttrium can influence the well-known phase transitions of the host material. aip.org Barium titanate itself undergoes several phase transitions as a function of temperature at ambient pressure, from cubic to tetragonal, then to orthorhombic, and finally to rhombohedral on cooling. aip.org Doping with yttrium has been observed to decrease the Curie temperature (the temperature of the ferroelectric-paraelectric transition). aip.orgnih.gov
Research on yttrium-titanium-oxide (YTO) materials has shown that the kinetics of phase transitions can differ between bulk and powder samples, suggesting that microstructural features play a significant role. osti.gov High-temperature X-ray diffraction is a key technique used to identify phase transitions at different temperature intervals. inl.gov
The table below presents a summary of high-temperature phase transitions observed in yttrium-containing titanate and tantalate systems.
| Material | Low-Temperature Phase | High-Temperature Phase | Transition Temperature | Transition Type |
| YTaO4 | Monoclinic (Fergusonite) | Tetragonal (Scheelite) | ~1430°C harvard.edu | Second-order, Ferroelastic harvard.edu |
| Y-doped BaTiO3 | Ferroelectric (e.g., Tetragonal) | Paraelectric (Cubic) | Decreases with Y-doping aip.orgnih.gov | Ferroelectric-Paraelectric |
| YNbO4 | Monoclinic (M-fergusonite) | Tetragonal (Scheelite) | 500-800°C researchgate.net | Reversible |
Influence of Micro-strain and Lattice Defects on Phase Stability
The stability of phases in this compound and related materials is not solely dependent on temperature but is also significantly influenced by internal factors such as micro-strain and the presence of lattice defects. These factors can alter the thermodynamic landscape, affecting phase transition temperatures and the stability of different polymorphs.
Previous research has indicated that the kinetics of phase transitions in Yttrium-Titanium-Oxide (YTO) materials can vary between bulk and powder samples. osti.gov This suggests that microstructural characteristics, including defects, micro-strain, and crystallite size, play a crucial role in the phase transition process. osti.gov The effect of crystallite size on the thermodynamics of phase transitions is a well-documented phenomenon in other ceramic materials, with potential impacts arising from surface and strain energy, as well as defects. osti.gov
In yttrium-doped strontium titanate, the introduction of yttrium can induce point defects, such as titanium vacancies, which in turn affect the lattice size and strain state. cnr.it The level of micro-strain has been observed to vary with the concentration of yttrium doping, which can be correlated with the dominant defect compensation mechanisms at play. cnr.it
The presence of dislocations, a type of lattice defect, can also influence material properties, although their direct impact on phase stability in this compound is an area of ongoing investigation. In other oxide systems like yttria-stabilized zirconia (YSZ), strain due to lattice mismatch at interfaces can lead to the formation of misfit dislocations. researchgate.net While these dislocations are known to affect ionic and electronic properties, their role in phase transformations is complex. researchgate.net
The following table summarizes the observed influence of micro-strain and lattice defects on the phase stability of yttrium-containing titanates.
| Factor | Influence on Phase Stability | Material System |
| Micro-strain | Affects phase transition kinetics and can be influenced by dopant concentration. osti.govcnr.it | Yttrium-Titanium-Oxide (YTO), Y-doped SrTiO3 |
| Crystallite Size | Influences the thermodynamics of phase transitions, with smaller sizes potentially altering stability due to surface energy effects. osti.gov | Yttrium-Titanium-Oxide (YTO) |
| Point Defects (e.g., vacancies) | Can be introduced by doping and affect lattice parameters and strain, thereby influencing phase stability. cnr.it | Y-doped SrTiO3 |
| Dislocations | Can be formed due to lattice mismatch and may play a role in the overall thermodynamic and kinetic landscape of phase transformations. researchgate.net | General Oxide Systems (e.g., YSZ) |
Thermodynamic Driving Forces and Surface Energy Contributions to Phase Transformations
The surface region of a material possesses a different thermodynamic state than the bulk, characterized by an excess free surface energy. rsc.org This surface energy generally contributes endothermically to the thermodynamic stability of the material. rsc.org For this compound (Y2Ti2O7) pyrochlore nanoparticles, the surface and interface enthalpies have been experimentally determined using high-temperature oxide melt drop solution calorimetry to be 4.07 J/m² and 3.04 J/m², respectively. rsc.orgnih.gov These values are in good agreement with computational models for yttrium and other rare-earth titanate pyrochlores. rsc.orgnih.gov
The thermodynamic driving force for sintering and phase transformations is influenced by these surface energy terms. researchgate.net The concept of configurational forces in continuum mechanics provides a framework for understanding how surface energy and surface stress contribute to the driving force on a phase interface. researchgate.net These two quantities, surface energy and surface stress, are not always equivalent for solids and their distinction is important for phase-transforming nanoparticles. researchgate.net
First-principles calculations for yttrium tantalate (YTaO4) have elucidated the thermodynamic driving forces behind its high-temperature phase transition. harvard.edu By calculating the Gibbs free energies of the monoclinic and tetragonal phases, it was shown that the monoclinic phase is stable at lower temperatures, with the transition to the tetragonal phase occurring when the free energies of the two phases become equal. harvard.edu The transformation is driven by the softening of specific phonon modes, indicating a dynamic instability in the high-temperature phase upon cooling. harvard.edu
The table below outlines the key thermodynamic factors influencing phase transformations in this compound and related materials.
| Thermodynamic Factor | Role in Phase Transformations | Material System |
| Gibbs Free Energy | The relative Gibbs free energies of different phases determine which is most stable at a given temperature and pressure. harvard.edu | YTaO4 |
| Surface Energy | A significant contribution to the total free energy, especially in nanoparticles, influencing phase stability and transformation temperatures. rsc.orgresearchgate.net | Y2Ti2O7 |
| Surface Enthalpy | Experimentally determined to be 4.07 J/m² for Y2Ti2O7, providing a quantitative measure of the excess energy at the surface. rsc.orgnih.gov | Y2Ti2O7 |
| Phonon Mode Softening | Can be the dynamic driving force for a phase transition, indicating an instability in the crystal lattice. harvard.edu | YTaO4 |
Advanced Spectroscopic and Microscopic Characterization Methodologies
Diffraction-Based Structural Elucidation Techniques
Diffraction techniques are fundamental in determining the atomic arrangement within crystalline materials like yttrium titanate. By analyzing the patterns of scattered X-rays, detailed information about the crystal lattice can be obtained.
X-ray diffraction (XRD) is a primary tool for the structural characterization of this compound. It is used to confirm the formation of the desired crystal structure, typically the pyrochlore (B1171951) phase, and to assess the phase purity of synthesized samples. For instance, XRD analysis of this compound nanoparticles synthesized via a modified sol-gel method confirmed the formation of the pyrochlore structure at a relatively low temperature of 750°C. ias.ac.in The diffraction patterns can also be used to estimate the average crystallite size; in one study, the size was calculated to be approximately 25 nm based on the full width at half maximum (FWHM) of the most intense diffraction peak. ias.ac.in
Synchrotron-based X-ray diffraction offers significant advantages over conventional laboratory XRD due to its high brilliance, high resolution, and tunable energy. nist.gov This enables more precise structural studies, including the investigation of subtle structural changes and the characterization of materials under extreme conditions. nist.gov For example, synchrotron XRD has been employed to study the structural behavior of this compound under high pressure, revealing phase transitions from a cubic to a monoclinic structure at pressures around 42 GPa. researchgate.net The high intensity of the synchrotron beam is particularly useful for examining materials with small scattering volumes, such as thin films, and for probing small concentrations of dopants. nist.govaps.org
The following table provides examples of lattice parameters for this compound compounds determined by XRD techniques.
Rietveld refinement is a powerful analytical method used in conjunction with diffraction data to refine the crystal structure of materials. myscope.trainingmalvernpanalytical.com This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of structural parameters such as lattice parameters, atomic positions, and site occupancy factors. malvernpanalytical.com The method considers the entire diffraction pattern, which enhances the accuracy of quantitative phase analysis. malvernpanalytical.com
In the study of this compound and its derivatives, Rietveld refinement has been instrumental. For instance, it was used to confirm the single-phase nature of (Eu₀.₅Y₀.₅)₂Ti₂O₇ and to demonstrate the regular distribution of Europium and Yttrium ions within the pyrochlore crystal lattice. utb.cz The refinement process provides a detailed quantitative description of the crystal structure, which is essential for understanding the material's properties. The accuracy of the refinement is often assessed by parameters such as the goodness-of-fit indicator.
The table below summarizes key outputs from Rietveld refinement of an yttrium-europium titanate compound.
In-situ diffraction studies involve performing diffraction measurements while the material is subjected to changing environmental conditions, such as temperature, pressure, or reactive atmospheres. This technique provides real-time insights into dynamic processes like phase transitions, chemical reactions, and structural evolution.
For yttrium-containing titanates, in-situ synchrotron X-ray diffraction has been utilized to monitor phase transformations during synthesis and under high pressure. For example, time-resolved studies have followed the phase transformations in reactive mixtures used to form perovskite-structured ceramics, providing a "diffraction movie" of the structural changes as a function of temperature. researchgate.net In another application, in-situ synchrotron XRD was used to investigate the high-pressure behavior of Y₂Ti₂O₇, identifying a structural phase change from cubic to monoclinic at approximately 42 GPa. researchgate.net These dynamic studies are crucial for understanding the stability and behavior of this compound under various operational conditions.
Rietveld Refinement for Quantitative Structural Analysis
Vibrational and Electronic Spectroscopic Probing
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are employed to investigate the bonding and lattice dynamics within this compound. These methods probe the vibrational modes of the atoms, providing complementary information to diffraction techniques.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the vibrational modes of molecular groups and bonds within a material. In the context of this compound, FTIR is particularly useful for monitoring the synthesis process and confirming the formation of the titanate structure. For example, during the sol-gel synthesis of Y₂Ti₂O₇, FTIR can be used to track the structural changes from the precursor compounds to the final crystalline oxide. ias.ac.in The presence of characteristic absorption bands in the FTIR spectrum, typically in the 400-1000 cm⁻¹ range, indicates the formation of Ti-O-Ti and Y-O bonds, confirming the successful synthesis of the this compound phase. praiseworthyprize.org
Raman spectroscopy is a powerful non-destructive technique for studying the vibrational, rotational, and other low-frequency modes in a system. It is highly sensitive to the local crystal structure and symmetry, making it an excellent tool for investigating phonon modes and lattice dynamics in this compound.
Studies on this compound compounds have utilized Raman spectroscopy to identify and assign the active phonon modes. For the orthorhombic YTiO₃, temperature-dependent polarized Raman scattering studies, combined with lattice-dynamics calculations, have been used to assign the observed Ag- and B2g-symmetry modes. arxiv.org These investigations provide insights into the interplay between lattice distortions, orbital ordering, and magnetic properties. arxiv.org For the pyrochlore Y₂Ti₂O₇, Raman spectroscopy can be used to confirm the phase purity and to study the effects of doping on the lattice vibrations. praiseworthyprize.org The positions and widths of the Raman peaks are sensitive to factors such as crystal structure, defects, and strain.
The table below lists some of the experimentally observed Raman active modes for this compound compounds.
UV-Vis Spectroscopy for Electronic Band Structure Characterization
Ultraviolet-visible (UV-Vis) spectroscopy is a important technique for investigating the electronic band structure of this compound (Y₂Ti₂O₇) and its doped variants. This method probes the optical absorption properties of the material, providing insights into its band gap energy, which is a critical parameter for optoelectronic and photocatalytic applications.
This compound in its pure form, particularly those with a pyrochlore structure, is known to have a wide band gap. researchgate.netnih.gov Studies on Y₂Ti₂O₇ thin films synthesized by the sol-gel method have determined the energy band gap to be approximately 3.5 eV. researchgate.net Other research on amorphous pyrochlore Y₂Ti₂O₇ thin layers has reported even higher optical bandgap energies, ranging from 4.319 to 4.356 eV. mdpi.com The large band gap in titanates means they are primarily activated by ultraviolet (UV) light, which can limit their efficiency in applications that rely on the broader solar spectrum. nih.govacs.org
Doping this compound with other elements has been explored as a strategy to modify its electronic band structure and enhance its optical properties. For instance, doping hydrogen titanate nanorods with yttrium (Y³⁺) ions has been shown to reduce the band gap energy. Undoped hydrogen titanate nanorods absorb light in the UV range (<380 nm) with a band gap of 3.28 eV. nih.govacs.org Upon doping with 1 wt% Y³⁺, a slight red-shift in UV-Vis absorption is observed, and the band gap energy is reduced to about 3.0 eV. nih.govacs.org This reduction is attributed to the creation of a shallow energy level by the Y 3d state just below the conduction band. nih.govacs.org
Similarly, first-principles calculations on yttrium-doped barium titanate (BaTiO₃) have shown that doping can significantly alter the electronic band structure. Undoped BaTiO₃ has an indirect band gap of 2.78 eV. acs.org When yttrium is doped at the barium (Ba) or titanium (Ti) sites, the electronic structure is modified, which in turn affects the optical absorption characteristics of the material. acs.org
The table below summarizes the band gap energies of this compound and related compounds as determined by UV-Vis spectroscopy.
| Material | Synthesis Method | Band Gap (eV) |
| Y₂Ti₂O₇ Thin Films | Sol-Gel | ~3.5 |
| Amorphous Y₂Ti₂O₇ Thin Layers | Sol-Gel | 4.319 - 4.356 |
| Hydrogen Titanate Nanorods (Undoped) | Microwave-assisted hydrothermal | 3.28 |
| 1 wt% Y-doped Hydrogen Titanate Nanorods | Microwave-assisted hydrothermal | ~3.0 |
| BaTiO₃ (Undoped) | Theoretical Calculation | 2.78 |
Photoluminescence Spectroscopy for Optoelectronic Properties
Photoluminescence (PL) spectroscopy is a powerful tool for characterizing the optoelectronic properties of this compound compounds by examining the emission of light after excitation. This technique provides valuable information about the electronic structure, defect states, and energy transfer mechanisms within the material, which are crucial for applications in optoelectronic devices like phosphors and light-emitting diodes (LEDs).
Studies on yttrium niobium titanate (YNbTiO₆) doped with trivalent samarium (Sm³⁺) ions have demonstrated its potential as a phosphor material. researchgate.net When excited by ultraviolet (UV) and near-UV light, these phosphors exhibit characteristic emission peaks of Sm³⁺, with a prominent emission in the orange-red region at 610 nm. researchgate.net The decay profile of the optimized phosphor shows a bi-exponential behavior, indicating complex energy transfer processes. researchgate.net
The introduction of dopants into titanate host lattices is a common strategy to tune their luminescent properties. For example, yttrium oxide (Y₂O₃)-doped strontium titanate (SrTiO₃) has been investigated for its PL emission behavior. x-mol.net The doping induces changes in the optical properties, which are essential for developing materials for optoelectronic devices. x-mol.net The color coordinates of these materials can be determined using the CIE 1931 chromaticity diagram, which is important for assessing their suitability for specific lighting applications. x-mol.net
The table below presents key photoluminescence findings for yttrium-containing titanate compounds.
| Material | Dopant | Excitation Wavelength | Key Emission Peak(s) |
| YNbTiO₆ | Sm³⁺ | UV and near-UV | 610 nm (Orange-Red) |
| SrTiO₃ | Y₂O₃ | Not Specified | Tunable emission |
Electron Microscopy for Morphological and Elemental Analysis
Electron microscopy techniques are indispensable for the detailed characterization of this compound materials, providing high-resolution information about their surface morphology, internal structure, elemental composition, and crystallographic orientation.
Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM)
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are widely used to examine the surface topography and morphology of this compound and its composites. These techniques scan a focused beam of electrons across the sample's surface to generate detailed images.
In studies of yttrium-doped barium titanate ceramics, SEM analysis has been crucial for understanding how doping affects the microstructure. For instance, in yttrium-doped barium calcium titanate (BCT), SEM revealed that yttrium doping influences grain development and leads to the formation of distinct grain boundaries and improved densification. bohrium.comnih.gov The average grain size was observed to increase from 18 to 29 nm as the yttrium doping level increased. bohrium.comnih.gov Similarly, in yttrium oxide (Y₂O₃)-doped barium titanate, SEM studies showed that the grain size decreases with an increase in Y₂O₃ concentration, resulting in nanosized particles that are highly agglomerated. rgmcet.edu.in
FESEM has been employed to study the surface morphology of this compound (Y₂Ti₂O₇) thin films synthesized via the sol-gel method, revealing an average grain size in the nanometer range. researchgate.net In another study, FESEM images of yttrium-doped ZnO thin films showed that the doping concentration significantly influences the surface morphology. researchgate.net
The table below summarizes morphological findings from SEM and FESEM studies on various yttrium-containing titanate materials.
| Material | Analytical Technique | Key Morphological Findings |
| Yttrium-doped Barium Calcium Titanate | SEM | Influenced grain development, distinct grain boundaries, average grain size of 18-29 nm. bohrium.comnih.gov |
| Y₂O₃-doped Barium Titanate | SEM | Nanosized particles, highly agglomerated, grain size decreases with increased doping. rgmcet.edu.in |
| Y₂Ti₂O₇ Thin Films | FESEM | Average grain size in the nanometer range. researchgate.net |
| Yttrium-doped ZnO Thin Films | FESEM | Surface morphology is significantly influenced by doping concentration. researchgate.net |
| Yttrium Niobium Titanate (YNbTiO₆) | SEM | Irregular and agglomerated morphology with non-uniform microscale particles. researchgate.net |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide even greater magnification and resolution than SEM, allowing for the visualization of the internal structure and atomic arrangements of materials. researchgate.netthermofisher.com These techniques are crucial for understanding the crystallinity, defects, and phase distributions within this compound compounds.
In the study of nanocrystalline europium-yttrium-titanate ((Eu₀.₅Y₀.₅)₂Ti₂O₇), TEM images showed discrete nanocrystals in the submicrometer range. utb.cz HRTEM has been successfully applied to analyze the structural properties of various materials, providing insights into extended defects, dislocations, and interfaces. researchgate.net For yttrium-doped BaTiO₃, HRTEM revealed an intergranular layer with a crystal structure similar to Ba₆Ti₁₇O₄₀, having a thickness of 0.7 nm. researchgate.net
The table below highlights key findings from TEM and HRTEM analyses of this compound materials.
| Material | Analytical Technique | Key Structural Findings |
| (Eu₀.₅Y₀.₅)₂Ti₂O₇ | TEM | Discrete nanocrystals in the submicrometer range. utb.cz |
| Y-doped BaTiO₃ | HRTEM | Presence of a 0.7 nm thick intergranular layer similar to Ba₆Ti₁₇O₄₀. researchgate.net |
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often coupled with electron microscopes (SEM or TEM) to perform elemental analysis. bruker.comwikipedia.org It works by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam, allowing for the identification and quantification of the elements present. bruker.comwikipedia.org EDX is particularly useful for creating elemental maps that visualize the spatial distribution of different elements within a sample. jeol.com
In the context of this compound, EDX has been instrumental in confirming the elemental composition and stoichiometry of synthesized materials. For instance, in this compound (Y₂Ti₂O₇) thin films, EDX analysis confirmed the retention of stoichiometry. researchgate.net Similarly, for yttrium copper titanate (YCTO) ceramics, EDX spectra were used to verify the elemental composition at specific locations on the sample. researchgate.net
A significant application of EDX is in atomic-resolution elemental mapping. thermofisher.comthermofisher.com For Y₂Ti₂O₇, this advanced technique has made it possible to distinguish individual atomic columns of yttrium and titanium. thermofisher.comthermofisher.com The chemical mapping of Y₂Ti₂O₇ in the ontosight.ai projection has revealed the presence of pure yttrium, pure titanium, and mixed Y/Ti columns, providing unparalleled insight into the material's atomic structure. thermofisher.comthermofisher.com
The table below summarizes the applications of EDX in the analysis of this compound compounds.
| Material | Analytical Technique | Key Findings |
| Y₂Ti₂O₇ Thin Films | EDX | Confirmed retention of stoichiometry. researchgate.net |
| Yttrium Copper Titanate (YCTO) | EDX | Verified elemental composition. researchgate.net |
| Y₂Ti₂O₇ | Atomic-resolution EDX | Distinguished individual atomic columns of Y and Ti; identified pure Y, pure Ti, and mixed Y/Ti columns. thermofisher.comthermofisher.com |
| (Eu₀.₅Y₀.₅)₂Ti₂O₇ | EDX | Confirmed a chemical composition corresponding to the formula, with an Eu:Y ratio of approximately 1:1. utb.cz |
Selected Area Electron Diffraction (SAED) for Crystallographic Orientation
Selected Area Electron Diffraction (SAED) is a powerful TEM technique used to determine the crystal structure and orientation of nanoscale materials. wikipedia.orgnumberanalytics.com By analyzing the diffraction pattern produced when a selected area of the sample interacts with the electron beam, researchers can obtain information about the material's lattice parameters and crystallographic orientation. wikipedia.org
In the study of nanocrystalline europium-yttrium-titanate ((Eu₀.₅Y₀.₅)₂Ti₂O₇), SAED patterns confirmed that the nanocrystals were completely crystalline and randomly oriented. utb.cz The diffraction spots were indexed as reflections of a diamond cubic crystal structure, consistent with Fd-3m symmetry, and proved that Eu³⁺ ions were statistically substituted for Y³⁺ ions at the same lattice site. utb.cz This technique is essential for verifying the crystalline nature and phase purity of synthesized this compound nanomaterials.
The table below details the crystallographic findings from SAED analysis of a yttrium-containing titanate.
| Material | Analytical Technique | Crystallographic Findings |
| (Eu₀.₅Y₀.₅)₂Ti₂O₇ | SAED | Confirmed crystalline and randomly oriented nanocrystals with a diamond cubic crystal structure (Fd-3m symmetry). utb.cz |
Thermal and Surface Analytical Techniques
Thermal and surface analytical techniques are indispensable for understanding the thermodynamic stability, surface morphology, and reaction kinetics of this compound. These methods provide quantitative data on mass changes, heat flow, and surface area, which are crucial for optimizing synthesis processes and predicting the material's performance in various applications.
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. For this compound, TGA is instrumental in monitoring the decomposition of precursors during synthesis, determining thermal stability, and quantifying surface-adsorbed species. rsc.orgtandfonline.com
In the synthesis of this compound powders, TGA reveals distinct mass loss stages. rsc.org For instance, a broad endothermic peak observed below 300°C is typically associated with the removal of physically adsorbed water and residual organic compounds from the synthesis process. researchgate.net A study on Y₂Ti₂O₇ powder showed a minimal mass loss of less than 0.6% up to 1200°C, indicating high thermal stability and the absence of significant volatilization. rsc.org The analysis of this compound samples often shows a significant region of mass loss between 100-500°C, which is attributed to the desorption of surface-adsorbed species like water, especially in high surface area nanopowders. rsc.org
The heating rate during TGA can influence the observed transition temperatures. For example, the crystallization temperature of Y₂Ti₂O₇ was found to be 824.6°C at a heating rate of 10°C/min. researchgate.net TGA is often coupled with Differential Scanning Calorimetry (DSC) to correlate mass loss with thermal events such as crystallization. DSC analysis of this compound has revealed endothermic signals between 600-900°C, indicative of the coarsening of nanocrystallites, with negligible accompanying mass loss. rsc.org
| Temperature Range (°C) | Observation | Interpretation | Reference |
|---|---|---|---|
| <300 | Broad endothermic peak and mass loss | Removal of physically adsorbed water and organic residues | researchgate.net |
| 100-500 | Extended region of mass loss | Desorption of surface-adsorbed species (e.g., water) | rsc.org |
| Room Temp - 1200 | <0.6% mass loss | High thermal stability, no volatilization | rsc.org |
| 824.6 (at 10°C/min) | Crystallization peak | Formation of the crystalline Y₂Ti₂O₇ phase | researchgate.net |
| 600-900 | Endothermic signal (DSC) with negligible mass loss (TGA) | Coarsening of nanocrystallites | rsc.org |
High-Temperature Oxide Melt Drop Solution Calorimetry is a powerful technique for determining the enthalpy of formation of refractory oxides like this compound from their constituent oxides. rsc.orgosti.govrsc.org This method involves dropping a small, pelletized sample from room temperature into a molten oxide solvent (typically sodium molybdate, 3Na₂O·4MoO₃) at a high temperature, usually around 800°C. acs.org The measured heat effect, the enthalpy of drop solution (ΔHds), is the sum of the heat content of the sample from room temperature to the calorimeter temperature and the enthalpy of solution. rsc.orgacs.org
This technique has been crucial in assessing the thermodynamic stability of this compound. For nanomaterials, the enthalpy of drop solution also includes contributions from the dehydration of surface water and the excess enthalpy related to the surface area. rsc.org By correcting for these factors, the enthalpy of formation from oxides (ΔHf,ox) can be determined. rsc.orgwsu.edu
Research has shown a strong correlation between the thermodynamic stability and the particle size of this compound. rsc.org The enthalpy of formation from oxides becomes less negative (less stable) with decreasing particle size (increasing surface area). rsc.org For bulk Y₂Ti₂O₇, the enthalpy of formation from oxides has been reported to be approximately -86.2 ± 1.5 kJ/mol. rsc.org Calorimetric studies have also been used to determine the surface and interface enthalpies of Y₂Ti₂O₇, which were found to be 4.07 J/m² and 3.04 J/m², respectively. rsc.orgrsc.orgwsu.edu These values are critical for understanding the stability and behavior of nanocrystalline this compound. rsc.orgrsc.orgwsu.edu
| Property | Value | Significance | Reference |
|---|---|---|---|
| Enthalpy of Formation from Oxides (ΔHf,ox) - Bulk | -86.2 ± 1.5 kJ/mol | Indicates the thermodynamic stability of the bulk material. | rsc.org |
| Enthalpy of Formation from Oxides (ΔHf,ox) - Nanoparticles | Approaches bulk value as surface area decreases | Demonstrates the influence of particle size on stability. | rsc.org |
| Surface Enthalpy (γ) | 4.07 J/m² | Quantifies the excess energy at the surface of the material. | rsc.orgrsc.orgwsu.edu |
| Interface Enthalpy (γ') | 3.04 J/m² | Represents the energy of the grain boundaries in agglomerated nanoparticles. | rsc.orgrsc.orgwsu.edu |
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. It is based on the physical adsorption of a gas (commonly nitrogen) on the surface of the solid at a constant temperature, typically that of liquid nitrogen (77 K). ias.ac.in The amount of gas adsorbed at various relative pressures is measured, and the BET equation is applied to calculate the specific surface area.
For this compound, particularly in its nanocrystalline form, the BET surface area is a critical parameter that influences its properties and performance in applications such as catalysis. ias.ac.in The synthesis method significantly impacts the resulting surface area. For example, this compound nanoparticles synthesized via a modified citric acid sol-gel method exhibited a high BET surface area of 50 m²/g, which is considerably larger than that of products from traditional solid-state reactions (around 5 m²/g). ias.ac.inproquest.com
The BET surface area data is often used in conjunction with other characterization techniques. For instance, it is a key parameter in the analysis of calorimetric data for nanomaterials to determine surface enthalpy. rsc.org The samples are typically degassed under vacuum at elevated temperatures (e.g., 150°C for 10 hours) before analysis to remove any adsorbed moisture or other contaminants. rsc.org
| Synthesis Method | BET Surface Area (m²/g) | Particle Size | Reference |
|---|---|---|---|
| Modified Citric Acid Sol-Gel | 50 | 20-30 nm | ias.ac.inproquest.comresearchgate.net |
| Traditional Solid-State Reaction | 5 | Not specified | ias.ac.in |
| Sol-Gel (for calorimetric study) | Varied with heat treatment (e.g., 10.6 to 34.7) | Varied with heat treatment | rsc.org |
Defect Chemistry, Doping Strategies, and Substitutional Engineering
Intrinsic Point Defects and Non-Stoichiometry in Yttrium Titanates
Intrinsic point defects, such as vacancies and interstitials, are thermodynamically driven imperfections in the crystal lattice that can significantly influence the material's behavior. In yttrium titanates, these defects are closely linked to non-stoichiometry and the formation of more complex defect structures.
Formation and Role of Oxygen Vacancies
Oxygen vacancies are a common intrinsic point defect in yttrium titanate and other pyrochlore (B1171951) oxides. Their formation is a key factor in the material's ionic conductivity and can be influenced by synthetic conditions and compositional changes. In the pyrochlore structure of Y₂Ti₂O₇, which can be viewed as an ordered, anion-deficient fluorite structure, there are inherent vacant oxygen sites. hanrimwon.comresearchgate.net The creation of additional oxygen vacancies can be promoted by an excess of yttrium oxide during synthesis. researchgate.net This process involves the substitution of Ti⁴⁺ sites by Y³⁺ ions, which necessitates the formation of an oxygen vacancy to maintain charge neutrality. researchgate.net
The presence of oxygen vacancies plays a significant role in the electrical properties of this compound. They can act as charge carriers, contributing to ionic conductivity, which is a critical property for applications such as solid oxide fuel cells. researchgate.netresearchgate.net In fact, the high oxygen ion conductivity in some pyrochlore materials is attributed to the presence of these vacancies. Furthermore, the concentration of oxygen vacancies can be engineered through doping, which in turn modulates the material's properties. For instance, in yttrium-doped ceria, the introduction of Y³⁺ creates oxygen vacancies, leading to an increase in ionic conductivity. rsc.org
The role of oxygen vacancies extends to influencing the phase stability and crystallization of titanate-based materials. The migration of oxygen is often coupled with the formation of vacancies and can drive transitions between disordered and ordered states. cambridge.org In some cases, the presence of oxygen vacancies can lead to the formation of secondary phases, such as the Y₂Ti₂O₇ pyrochlore phase in yttrium-doped BaTiO₃, which can critically affect the material's insulation resistance. testbook.com
Impact of Frenkel Defects on Material Behavior
A Frenkel defect is a type of point defect where an ion is displaced from its regular lattice site to an interstitial site, creating a vacancy-interstitial pair. geeksforgeeks.orgbyjus.comresearchgate.net In this compound, the formation of Frenkel defects, particularly anion Frenkel pairs where an oxygen ion is displaced, is an important mechanism that influences its properties. The energy required to form these defects can be significant, with calculations for Y₂Ti₂O₇ showing Frenkel-pair formation energies in the range of 4-11 eV. acs.org
The presence of Frenkel defects can have several consequences for the material's behavior. geeksforgeeks.orgbyjus.com They can enhance ionic conductivity by providing a mechanism for ion transport through the lattice. acs.org The creation of vacancies and interstitials increases the number of mobile charge carriers, which is essential for applications like electrolytes in solid oxide fuel cells. acs.orgacs.org Doping can influence the formation of Frenkel defects; for instance, doping with aliovalent cations in the A site of the pyrochlore structure can lead to the formation of anion Frenkel defects. hanrimwon.com
Heterovalent and Isovalent Doping Effects on this compound Compounds
The intentional introduction of dopant atoms into the this compound lattice, known as doping, is a powerful strategy to modify its properties. Both heterovalent (dopants with a different valence state than the host ion) and isovalent (dopants with the same valence state) doping can lead to significant changes in the crystal structure, electronic band structure, and optical transitions.
Dopant Incorporation Mechanisms and Site Preferences
In the this compound pyrochlore structure (A₂B₂O₇), dopants can substitute for either the A-site (Y³⁺) or B-site (Ti⁴⁺) cations. The site preference of a dopant is influenced by several factors, including its ionic radius, charge, and the processing conditions. frontiersin.org For instance, in the related perovskite structure of barium titanate (BaTiO₃), the Y³⁺ ion has an ionic radius that is intermediate between that of Ba²⁺ (A-site) and Ti⁴⁺ (B-site), allowing it to occupy either site. frontiersin.org Studies have shown that the solubility of Y³⁺ ions is higher at the Ti-site. frontiersin.org
The choice of dopant and its concentration can also lead to the formation of secondary phases if the solubility limit is exceeded. frontiersin.org In yttrium-doped BaTiO₃, for example, the formation of a Y₂Ti₂O₇ pyrochlore phase has been observed. testbook.comfrontiersin.org
Influence of Doping on Crystal Lattice Parameters and Structural Distortion
Doping can significantly alter the crystal lattice parameters and induce structural distortions in this compound. The introduction of a dopant with a different ionic radius than the host cation will inevitably cause strain in the lattice. This strain can lead to changes in the unit cell volume and lattice parameters.
For example, in Cr-doped Y₂Ti₂O₇, a decrease in the unit cell parameter has been observed with increasing Cr content. researchgate.net Similarly, in yttrium-doped strontium titanate, the lattice parameter decreases with increasing yttrium content up to its solubility limit. Conversely, in some cases, doping can lead to an expansion of the crystal cell volume. acs.org
High concentrations of dopants can lead to significant structural distortions. This can manifest as a change in the crystal symmetry, for example, a transition from a cubic to a tetragonal structure in yttrium-doped barium calcium titanate. capes.gov.br The degree of distortion is often related to the difference in ionic radii between the dopant and the host ion. These structural changes can, in turn, affect the material's physical properties, including its dielectric and ferroelectric behavior. capes.gov.br
| Dopant System | Dopant | Host Material | Observed Effect on Lattice Parameters | Reference |
| Y-doped SrTiO₃ | Y³⁺ | Strontium Titanate | Lattice parameter decreases with increasing Y content up to ~8 mol%. | |
| Cr-doped Y₂Ti₂O₇ | Cr | This compound | Anomalous variation in unit cell parameter with increasing Cr doping. | |
| Y-doped BaTiO₃ | Y³⁺ | Barium Titanate | Minor distortion and shift in diffraction peaks, increase in lattice parameters. | frontiersin.org |
| Y-doped BaCaTiO₃ | Y³⁺ | Barium Calcium Titanate | Transformation from cubic to tetragonal structure, increase in lattice strain. | capes.gov.br |
| Er-doped Y₂Ti₂O₇ | Er³⁺ | This compound | Refractive indices vary from 2.20 to 2.09 as 'x' in ErₓY₂₋ₓTi₂O₇ changes from 0 to 2. | capes.gov.br |
Modulation of Electronic Band Structure and Optical Transitions via Doping
Doping provides a powerful means to engineer the electronic band structure and, consequently, the optical properties of this compound. The introduction of dopant-induced energy levels within the band gap or modifications to the conduction and valence bands can alter the material's light absorption and emission characteristics.
For instance, doping Y₂Ti₂O₇ with erbium (Er³⁺) has been shown to tune its optical properties, with the optical band gap varying from 4.11 to 4.07 eV. capes.gov.br Similarly, Cr-doping in Y₂Ti₂O₇ leads to the development of colors ranging from magenta to brown, indicating significant changes in the optical absorption spectrum. arxiv.org The final color is a result of overlapping absorption peaks from Cr⁴⁺ in the pyrochlore structure and Cr³⁺ in a secondary perovskite phase. arxiv.org
Theoretical studies on yttrium-doped barium titanate have shown that doping can induce a shift in the conduction band to lower energies when Y occupies the Ba-site, and to higher energies when it occupies the Ti-site. nih.gov This modulation of the band structure directly impacts the material's dielectric properties. nih.gov Furthermore, yttrium doping in lithium titanate has been demonstrated to reduce the band gap from 3.72 eV to 2.94 eV, enhancing its electronic conductivity. researchgate.net This reduction is attributed to the creation of oxygen vacancies and an increase in Ti³⁺ content. researchgate.net
The ability to tune the band gap and optical transitions through doping makes this compound a promising candidate for various optoelectronic applications, including phosphors, photocatalysts, and optical sensors. spiedigitallibrary.orgresearchgate.netdntb.gov.ua
| Dopant System | Dopant | Host Material | Effect on Band Gap / Optical Properties | Reference |
| Er³⁺-doped Y₂Ti₂O₇ | Er³⁺ | This compound | Optical band gap varies from 4.11 to 4.07 eV. | capes.gov.br |
| Cr-doped Y₂Ti₂O₇ | Cr | This compound | Develops colors from magenta to brown due to Cr⁴⁺ and Cr³⁺ absorption. | arxiv.org |
| Y-doped Li₄Ti₅O₁₂ | Y³⁺ | Lithium Titanate | Band gap reduces from 3.72 eV to 2.94 eV. | researchgate.net |
| Mn-doped Dy₂Ti₂O₇ | Mn | Dysprosium Titanate | Band gap reduces from 3.82 eV to 2.45 eV with increasing Mn content. | |
| Eu³⁺-doped Y₂Ti₂O₇ | Eu³⁺ | This compound | Band gap energies increase with doping. | spiedigitallibrary.org |
Yttrium Doping in Other Titanate Systems for Functional Enhancement
The introduction of yttrium into various titanate systems is a key strategy for tailoring their functional properties. This section explores the specific effects of yttrium doping on the structural, electronic, and functional characteristics of several important titanate ceramics.
Yttrium (Y) doping in barium titanate (BaTiO3) ceramics induces significant structural and electronic modifications, which in turn influence their dielectric and ferroelectric properties. The substitution of yttrium can occur at either the Ba²⁺ or Ti⁴⁺ sites, leading to different effects.
Structural Changes:
The introduction of yttrium into the BaTiO3 lattice often leads to a phase transformation. acs.org X-ray diffraction (XRD) studies have shown that increasing the concentration of yttrium can cause a transition from the ferroelectric tetragonal phase to a pseudocubic or cubic phase. acs.orgbohrium.com This change in crystal structure is accompanied by a decrease in tetragonality. acs.org The ionic radius of Y³⁺ is a critical factor; its substitution for Ba²⁺ or Ti⁴⁺ creates lattice distortions. acs.org
The grain size of BaTiO3 ceramics is also significantly affected by yttrium doping. Some studies report a decrease in average grain size with increasing yttrium concentration, while others have observed an initial increase followed by a reduction. nih.govtandfonline.comresearchgate.net For instance, one study found that the average grain size of Y-doped BaTiO3 decreased from approximately 0.78 µm to 0.29 µm as the doping concentration increased. nih.govresearchgate.net Conversely, another investigation noted a significant increase in average grain size to about 3.508 µm at a sintering temperature of 1350 °C. tandfonline.comtandfonline.com The presence of secondary phases, such as Y₂Ti₂O₇, can also influence the microstructure and grain growth. acs.org
Electronic Properties:
Yttrium doping has a profound impact on the electronic structure and electrical properties of BaTiO3. First-principles calculations have revealed that Y doping modifies the electronic band structure, leading to a shift in the conduction band. acs.orgnih.gov This can result in a narrowing of the band gap; for example, a 30% yttrium substitution was found to decrease the band gap to 2.21 eV. acs.org However, other research has indicated an increasing trend in the optical bandgap energy with higher concentrations of yttrium doping, with values ranging from approximately 2.63 eV to 3.72 eV. nih.govresearchgate.net
The dielectric properties of BaTiO3 are notably enhanced by yttrium doping. acs.orgnih.gov An exceptional dielectric constant of 70,000 at 60 Hz has been reported for a specific composition of yttrium-doped barium calcium titanate. bohrium.com The permittivity is strongly dependent on grain size, generally increasing with grain size up to a certain point (around 1.530 µm) before decreasing. tandfonline.comtandfonline.com Yttrium doping can also lead to increased electrical conductivity. acs.orgnih.gov
| Property | Effect of Yttrium Doping | Reported Values/Observations | Citations |
|---|---|---|---|
| Crystal Structure | Phase transition from tetragonal to pseudocubic/cubic | Decreased tetragonality with increased Y content. | acs.orgbohrium.com |
| Grain Size | Variable; can decrease or increase depending on concentration and sintering conditions. | ~0.29-0.78 µm (decreasing with Y); ~3.508 µm (at 1350°C). | nih.govtandfonline.comresearchgate.nettandfonline.com |
| Band Gap | Can be narrowed or widened. | Narrowed to 2.21 eV (30% Y); increased from ~2.63 to 3.72 eV. | acs.orgnih.govresearchgate.net |
| Dielectric Constant | Significantly enhanced. | Up to 70,000 at 60 Hz in Y-doped BaCaTiO₃. | bohrium.comacs.orgnih.gov |
| Electrical Conductivity | Increased. | Enhanced conductivity observed with Y doping. | acs.orgnih.gov |
The substitution of yttrium into the calcium titanate (CaTiO₃) lattice offers a pathway to modify its structure and properties for applications such as dielectric materials and hosts for nuclear waste immobilization. ias.ac.insci-hub.se
Structural Framework and Phase Formation:
Yttrium ions (Y³⁺) can substitute for calcium ions (Ca²⁺) in the CaTiO₃ perovskite structure. ias.ac.inresearchgate.net To maintain charge neutrality, various compensation mechanisms can occur, including the formation of oxygen interstitials or cation vacancies. ias.ac.in Solid-state reaction synthesis has been successfully used to create single-phase polycrystalline solid solutions of Ca₁₋ₓYₓTiO₃₊δ for yttrium concentrations up to x=0.1. ias.ac.inresearchgate.net At higher concentrations (x=0.3), minor secondary phases like CaY₄O₇ and Y₂O₃ may appear. ias.ac.in
The synthesized yttrium-substituted calcium titanate typically crystallizes in an orthorhombic structure, belonging to the Pbnm space group. ias.ac.inresearchgate.net The introduction of yttrium leads to distortions in the CaO₈ and TiO₆ polyhedra that constitute the perovskite structure. ias.ac.inresearchgate.net The particle size of these ceramic phases has been reported to be in the nanometer range, typically between 12 and 40 nm. ias.ac.inresearchgate.net
Electrical and Dielectric Properties:
Impedance spectroscopy studies on yttrium-substituted CaTiO₃ have revealed the presence of both grain and grain boundary effects on the electrical properties. researchgate.net The ceramic phases with lower yttrium concentrations (e.g., Ca₀.₉Y₀.₁TiO₃₊δ and Ca₀.₈Y₀.₂TiO₃₊δ) have been shown to exhibit enhanced, frequency-dependent dielectric constants that are relatively stable with temperature. researchgate.net An analysis of DC electrical conductivity as a function of dopant concentration indicated that the maximum conductivity is achieved at a dopant concentration of 0.05 M. This is attributed to structural ordering, where yttrium oxide acts as a stabilizer, and the formation of impurity donor conductivity. researchgate.net
| Property | Observation | Details | Citations |
|---|---|---|---|
| Crystal Structure | Orthorhombic | Space group Pbnm (#62). | ias.ac.inresearchgate.net |
| Yttrium Substitution | Substitutes for Ca²⁺ | Charge compensation occurs via mechanisms like oxygen interstitials. | ias.ac.in |
| Phase Purity | Single phase up to x=0.1 | Minor secondary phases (CaY₄O₇, Y₂O₃) at higher concentrations (x=0.3). | ias.ac.in |
| Particle Size | 12 - 40 nm | Nanocrystalline nature. | ias.ac.inresearchgate.net |
| Electrical Conductivity | Maximum at 0.05 M dopant concentration | Attributed to structural ordering and impurity donor conductivity. | researchgate.net |
| Dielectric Constant | Enhanced and frequency-dependent | Relatively temperature-independent for lower Y concentrations. | researchgate.net |
Doping lanthanum titanate (LaTiO₃) with yttrium is a strategy explored to modify its electrical and dielectric properties. LaTiO₃ itself is a perovskite material with interesting phase transitions and potential for various electronic applications. researchgate.netresearchgate.net
Structural and Electrical Effects:
When yttrium is substituted for lanthanum in La₁₋ₓYₓTiO₃, it influences the material's crystal structure and electrical behavior. Research has shown that with increasing yttrium concentration, the grain size tends to decrease. researchgate.net This reduction in grain size leads to a decrease in resistivity and a corresponding increase in conductivity. researchgate.net The dielectric constant of yttrium-doped lanthanum titanate has been observed to be around 1,500 at 100 Hz for A-site doping. researchgate.net Furthermore, the loss tangent, a measure of dielectric loss, decreases with both increasing frequency and increasing yttrium concentration. researchgate.net
In related systems like barium lanthanum titanate (BLT), doping with ions like Fe³⁺, which is similar in its trivalent nature to Y³⁺, has been shown to improve piezoelectric properties. mdpi.com This improvement is linked to a reduction in grain size, which plays a crucial role in ferroelectric and piezoelectric behavior. mdpi.com While direct data on yttrium's effect on the piezoelectric properties of LaTiO₃ is limited, the observed influence on grain size and electrical properties suggests a potential for tuning its electromechanical response. researchgate.netmdpi.com
Yttrium doping has been identified as an effective strategy to enhance the photocatalytic activity of titanium dioxide (TiO₂), a widely used semiconductor photocatalyst. researchgate.netacs.orgmdpi.comalagappauniversity.ac.in The improvements stem from modifications to the electronic structure and physical properties of TiO₂.
Structural and Optical Modifications:
Yttrium ions (Y³⁺) can be incorporated into the TiO₂ lattice, often substituting for Ti⁴⁺ ions. researchgate.net This substitution can lead to the formation of oxygen vacancies for charge compensation, creating defect sites that can act as electron-hole capture traps. electrochemsci.orgbohrium.com This process reduces the recombination rate of photogenerated electron-hole pairs, a key factor in improving photocatalytic efficiency. mdpi.comelectrochemsci.org
The introduction of yttrium can also lead to a decrease in the crystallite size of TiO₂ nanoparticles and can inhibit grain growth, resulting in a higher specific surface area. researchgate.netelectrochemsci.org From an optical perspective, yttrium doping can shift the absorption edge of TiO₂ towards the visible light region, effectively reducing its band gap energy. researchgate.netacs.org This allows the material to utilize a broader spectrum of light for photocatalysis. However, some studies have reported that yttrium doping can also cause a deviation of the band gap to higher energies, which is suggested to delay electron-hole recombination. dbc.wroc.plicm.edu.plresearchgate.net
Enhanced Photocatalytic Performance:
The combination of reduced electron-hole recombination, increased surface area, and enhanced light absorption contributes to the superior photocatalytic performance of yttrium-doped TiO₂. researchgate.netmdpi.com It has been demonstrated that Y-doped TiO₂ exhibits higher photocatalytic activity for the degradation of organic pollutants like methylene (B1212753) blue compared to undoped TiO₂. researchgate.net The optimal doping concentration is a critical factor, with studies showing that the photocatalytic properties can reach a maximum at specific yttrium concentrations, for instance, 0.5 at.% or 1 at.%. electrochemsci.org The synergistic effect of yttrium doping combined with other modifications, such as reduction treatment to create Ti³⁺ species and more oxygen vacancies, can further boost the photocatalytic performance. mdpi.comsemanticscholar.org
| Property | Effect of Yttrium Doping | Mechanism/Observation | Citations |
|---|---|---|---|
| Photocatalytic Activity | Enhanced | Improved degradation of organic pollutants. | researchgate.netacs.orgmdpi.com |
| Electron-Hole Recombination | Reduced | Y³⁺ substitution creates defect sites that trap charge carriers. | mdpi.comelectrochemsci.org |
| Light Absorption | Shifted to visible region | Reduced band gap energy allows for broader spectrum utilization. | researchgate.netacs.org |
| Crystallite Size | Reduced | Leads to increased specific surface area. | researchgate.netelectrochemsci.org |
| Optimal Doping Level | Concentration-dependent | Maximum activity observed at specific concentrations (e.g., 0.5-1.0 at.%). | electrochemsci.orgbohrium.com |
Theoretical and Computational Modeling of Yttrium Titanate Systems
First-Principles Density Functional Theory (DFT) Calculations
First-principles calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of computational materials science. DFT allows for the quantum mechanical modeling of electronic systems to determine their ground-state properties. For yttrium titanate, DFT has been instrumental in exploring its electronic, structural, and defect properties.
DFT calculations are frequently employed to determine the electronic band structure and density of states (DOS) of this compound, which are fundamental to understanding its electrical and optical properties. The orthorhombic YTiO₃ is known to be a Mott-Hubbard insulator.
Calculations for YTiO₃ typically show a band gap, although the exact value can be sensitive to the computational method used (e.g., GGA, GGA+U). The valence band is primarily formed by the hybridization of Titanium 3d and Oxygen 2p orbitals, while the conduction band is mainly composed of Titanium 3d states with some contribution from Yttrium 4d states. nasa.gov The calculated band structure for orthorhombic YTiO₃ (space group Pnma) indicates it is a semiconductor with a calculated band gap of 0.000 eV, suggesting metallic behavior in standard DFT, which is a known underestimation. materialsproject.org More advanced methods are required to capture the insulating nature accurately.
The partial density of states (PDOS) provides further insight into the contribution of each element's orbitals to the electronic structure. For instance, in related doped perovskite systems like Y-doped BaTiO₃, DFT calculations reveal that yttrium doping can introduce impurity bands and alter the band gap. acs.org In one study, Y-originated impurity bands were observed above the Fermi level. acs.org
A summary of representative DFT findings on the electronic structure of yttrium-containing titanates is presented below.
| Compound System | Calculation Method | Key Findings | Reference |
| YTiO₃ | DFT (GGA) | Predicted metallic behavior (underestimation of band gap). Valence band: hybridized Ti 3d and O 2p orbitals. | materialsproject.org |
| LaTiO₃ with Yttria | DFT | Predicts a direct 2 eV band gap. Valence band: hybridized Ti 3d and O 2p. Conduction band: p+d hybrid from La 5d and Ti 3d. | nasa.gov |
| Y-doped BaTiO₃ | DFT (TB-mBJ, GGA+U) | Y-doping at Ba site introduces impurity bands. Y-doping at Ti site alters band gap. | acs.org |
| Y-doped SnO₂ | FP-LAPW (GGA-PBE, GGA-TB-mBJ) | Y-doping broadens the direct band gap at the Γ-point. | researchgate.net |
The performance and stability of this compound in various applications, especially in nuclear engineering, are heavily influenced by its defect properties. DFT calculations are used to determine the formation energies of intrinsic point defects (vacancies, interstitials, and antisite defects) and to map the energy landscapes for atomic migration.
Studies on this compound pyrochlore (B1171951) (Y₂Ti₂O₇) have shown that the formation of defects requires high energies. ucl.ac.uk The vacancy formation energies in Y₂Ti₂O₇ have been calculated to be 16.59 eV for Ti, 14.64 eV for Y, 6.53 eV for O(48f), and 8.93 eV for O(8b). arxiv.org The formation of cation antisite defects, where Y and Ti atoms swap sites, is a critical process. Calculations have shown that cation-antisite reactions can drive the formation of oxygen Frenkel pairs, which in turn increases oxygen mobility. researchgate.net
The migration of atoms, particularly oxygen ions, is crucial for understanding ionic conductivity and radiation damage response. The migration pathway is typically investigated by calculating the energy barrier for an atom to hop from one lattice site to another. For oxygen migration in pyrochlores, the path is often assumed to be via a 48f–8b–48f route. researchgate.net Computational studies suggest that cation disorder is essential for the observed ionic conductivity in these materials. ucl.ac.uk
The table below summarizes calculated defect formation energies in this compound pyrochlore.
| Defect Type | Site | Formation Energy (eV) | Reference |
| Yttrium Vacancy | 16c | 14.64 | arxiv.org |
| Titanium Vacancy | 16d | 16.59 | arxiv.org |
| Oxygen Vacancy | 48f | 6.53 | arxiv.org |
| Oxygen Vacancy | 8b | 8.93 | arxiv.org |
| Cation Antisite Pair | Y-Ti | ~0.9 (Y₂Ti₂O₇) | researchgate.net |
| Oxygen Frenkel Pair | 48f -> 8b | Varies with cation disorder | researchgate.net |
Structural optimization is a standard first step in DFT calculations, where the lattice parameters and atomic positions are relaxed to find the minimum energy configuration. This ensures that subsequent property calculations are performed on a realistic crystal structure.
Phonon dispersion relations, which describe the lattice vibrations, are crucial for understanding a material's thermal properties, phase stability, and electron-phonon interactions. numberanalytics.com These relations are calculated using methods like density-functional perturbation theory (DFPT). The absence of imaginary frequencies in the phonon dispersion curves indicates that a crystal structure is dynamically stable. nih.gov
For yttrium tantalate (YTaO₄), a related compound, DFT and DFPT calculations have been used to study the high-temperature phase transition from a monoclinic to a tetragonal structure. harvard.eduresearchgate.net The calculations showed that the transition is driven by the softening of transverse acoustic modes, consistent with a ferroelastic transition. harvard.eduresearchgate.net In yttrium hydrides, phonon dispersion calculations have revealed that pressure induces significant changes in the phonon spectrum, leading to higher thermal conductivity. frontiersin.org For perovskite structures like SrTiO₃, which can exhibit structural instabilities, specialized computational techniques are needed to obtain stable phonon dispersions that match experimental observations. arxiv.org
Defect Formation Energies and Atomic Migration Pathways
Computational Thermodynamics and Phase Diagram Prediction
Computational thermodynamics, often using the CALPHAD (Calculation of Phase Diagrams) method in conjunction with first-principles data, is a powerful tool for predicting phase stability and constructing phase diagrams over a wide range of temperatures and compositions.
For the Y-Ti-O system, thermodynamic modeling helps to understand the formation and stability of various phases, including YTiO₃ and Y₂Ti₂O₇. First-principles calculations provide the formation enthalpies of different compounds, which are essential input parameters for CALPHAD models. For example, the formation energy of YTiO₃ from the elements is calculated to be -3.621 eV/atom. materialsproject.org
High-temperature oxide melt drop solution calorimetry, an experimental technique, has been used to determine the surface and interface enthalpies of Y₂Ti₂O₇ nanoparticles, with the results showing good agreement with computationally derived surface energies. rsc.orgrsc.org Such studies are vital for understanding the stability of nanomaterials. Thermodynamic calculations have also been successfully applied to predict phase equilibria in complex multi-component systems like the yttrium-barium-copper-oxygen system, which includes superconductors. msu.ru
Simulations of Magnetoelectric Coupling and Spin Interactions
This compound is a paramagnetic material, but related compounds like yttrium iron garnet (Y₃Fe₅O₁₂) are ferrimagnetic and are central to the study of magnetoelectric (ME) effects in composite materials. Computational modeling is used to understand the coupling between magnetic and electric orders.
Simulations of ME effects in bilayers of yttrium iron garnet (YIG) and piezoelectric materials like lead zirconate titanate (PZT) or lead magnesium niobate-lead titanate (PMN-PT) have been performed. cambridge.orgaps.org These models predict that an applied electric field induces strain in the piezoelectric layer, which is transferred to the magnetic YIG layer, causing a shift in the ferromagnetic resonance frequency. aps.org Theoretical models taking into account the exchange interaction in YIG predict an enhancement in the ME coupling at magnetoacoustic resonance. cambridge.org These simulations are crucial for designing novel spintronic and microwave devices.
Molecular Dynamics and Monte Carlo Simulations for Material Behavior
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are classical methods used to study the time evolution of atomic systems and their statistical mechanical properties. These techniques are particularly useful for modeling large-scale phenomena and dynamic events that are computationally too expensive for first-principles methods.
MD simulations have been used to study radiation damage in this compound pyrochlore (Y₂Ti₂O₇). These simulations model displacement cascades, where a high-energy particle displaces atoms from their lattice sites, to understand the material's radiation tolerance. The number of defects produced is found to be proportional to the energy of the primary knock-on atom (PKA).
Hybrid Monte Carlo-molecular dynamics simulations have been developed to model nanostructured ferritic alloys containing yttria (Y₂O₃) and titania (TiO₂) nanoparticles. nih.gov These simulations rely on pair-wise interatomic potentials fitted to DFT calculations to describe the interactions between Fe, Ti, Y, and O atoms. nih.gov Similarly, MD and MC methods are used to investigate defect distributions and ion transport in materials like yttrium-doped barium zirconate, providing insights into ionic conductivity mechanisms. researchgate.net
Advanced Functional Properties and Engineered Applications
Nuclear Materials Science and Radiation Resistance
The exceptional stability of yttrium titanate under irradiation makes it a material of interest for various applications within nuclear reactors and for the management of nuclear waste.
Radiation Damage Tolerance and Amorphization Resistance
This compound demonstrates remarkable resistance to radiation-induced amorphization, the process by which a crystalline material becomes disordered and glass-like. This tolerance is largely attributed to its crystal structure. The pyrochlore (B1171951) structure of Y₂Ti₂O₇ is closely related to the fluorite structure. ias.ac.in Under irradiation, the pyrochlore structure can disorder to a defect fluorite structure, which enhances its radiation resistance. jst.go.jpwarwick.ac.uk This ability to accommodate radiation-induced defects within its crystal lattice without becoming fully amorphous is a key factor in its suitability for nuclear applications. jst.go.jpwarwick.ac.ukrsc.org
The radiation tolerance of pyrochlore compounds like this compound is influenced by the ratio of the ionic radii of the A-site and B-site cations (rA/rB). nih.gov As this ratio decreases, the energy required to form cation antisite defects and anion Frenkel defects also decreases, which generally corresponds to a transformation from the pyrochlore to the more radiation-tolerant defect fluorite structure. nih.gov Studies have shown that the critical amorphization temperature (Tc), the temperature above which the material cannot be amorphized by irradiation, is a key metric for radiation tolerance. researchgate.net For titanate pyrochlores, the resistance to amorphization is not only affected by cation sizes but also by their electronic configuration and the degree of structural disorder. researchgate.net Compositions with crystal structures that deviate more from the ideal fluorite structure tend to be more susceptible to amorphization. researchgate.net
Research has explored enhancing the radiation resistance of this compound by modifying its composition. For instance, substituting titanium with tin in Y₂Ti₂₋ₓSnₓO₇ has been shown to dramatically increase radiation tolerance. acs.org The critical temperature for amorphization decreases significantly with increasing tin content, indicating a greater resistance to becoming amorphous. acs.org
Table 1: Critical Amorphization Temperature (Tc) of Y₂Ti₂₋ₓSnₓO₇ with Varying Tin Content
| Compound | x value | Critical Temperature (Tc) (K) |
|---|---|---|
| Y₂Ti₁.₆Sn₀.₄O₇ | 0.4 | 666 ± 4 |
| Y₂Ti₁.₂Sn₀.₈O₇ | 0.8 | 335 ± 12 |
| Y₂Ti₀.₈Sn₁.₂O₇ | 1.2 | 251 ± 51 |
Data from ion irradiation experiments. A lower Tc indicates higher radiation resistance. acs.org
Integration within Oxide-Dispersion-Strengthened (ODS) Steels
This compound nanoparticles are a key strengthening phase in oxide-dispersion-strengthened (ODS) ferritic steels, which are advanced structural materials for nuclear applications. researchgate.net These steels are reinforced with a fine and uniform distribution of oxide nanoparticles that improve their radiation resistance and high-temperature strength. researchgate.net The Y-Ti-O nanoparticles, predominantly Y₂Ti₂O₇, act as obstacles to dislocation motion and as recombination centers for point defects created by radiation, thereby enhancing the material's performance in harsh nuclear environments. researchgate.netmdpi.com
The addition of titanium to yttria-containing steels promotes the in-situ formation of these highly stable Y₂Ti₂O₇ nanoclusters during thermo-mechanical processing. mdpi.comresearchgate.net These nanoparticles exhibit exceptional thermal stability, even at temperatures approaching the melting point of the ferritic matrix. free.fr The Y₂Ti₂O₇ particles are often coherent or semi-coherent with the iron matrix, which contributes significantly to the strength of the ODS steel. mdpi.com The formation of Y₂Ti₂O₇ is thermodynamically favored over other possible yttrium-containing oxides in the presence of excess titanium at temperatures above 800°C. researchgate.net
The size and distribution of these nanoparticles are crucial for the mechanical properties of the ODS steel. Stoichiometric ratios of yttrium, titanium, and oxygen are necessary to form the smaller Y₂Ti₂O₇ oxides, which leads to a better dispersion within the steel matrix. mdpi.com Research has shown that using pre-synthesized Y₂Ti₂O₇ nanoparticles instead of Y₂O₃ for mechanical alloying can lead to a higher number density of nanoprecipitates and significantly improved tensile strength in Al-containing ODS steels. researchgate.net
Table 2: Tensile Strength of ODS Steels with Different Oxide Dispersions
| ODS Steel Composition | Dispersoid | Tensile Strength (MPa) |
|---|---|---|
| Fe-14Cr-3Al-2W-0.35Ti + 0.2wt.% Y₂Ti₂O₇ | Y₂Ti₂O₇ | 1238 |
| Fe-14Cr-3Al-2W-0.35Ti + 0.6wt.% Y₂Ti₂O₇ | Y₂Ti₂O₇ | 1296 |
| Fe-14Cr-3Al-2W-0.35Ti + Y₂O₃ | Y-Al-O | 949 |
Data comparing the effect of using pre-alloyed Y₂Ti₂O₇ nanoparticles versus conventional Y₂O₃. researchgate.net
Host Materials for Nuclear Waste Immobilization
The chemical durability and radiation resistance of this compound also make it a promising candidate material for the immobilization of high-level nuclear waste, particularly for sequestering plutonium and other minor actinides. ias.ac.indeepdyve.com Ceramic waste forms are being developed as an alternative to borosilicate glass, which can degrade under certain hydrothermal conditions. akjournals.com this compound's pyrochlore structure can effectively incorporate a variety of actinides into its crystal lattice. researchgate.netgeologyscience.ru
Radiation from the decay of encapsulated actinides can induce point defects and long-range disorder, potentially leading to swelling, hardening, and embrittlement of the host material. rsc.org The inherent ability of the Y₂Ti₂O₇ pyrochlore structure to transform into a defect fluorite structure helps to accommodate this radiation damage and maintain its integrity over long geological timescales. rsc.orgliverpool.ac.uk Studies have shown that this compound can immobilize significant amounts of yttrium (as a surrogate for trivalent actinides) with very low leach rates after being subjected to high temperatures. akjournals.com X-ray diffraction analysis has confirmed the formation of the Y₂Ti₂O₇ mineral phase, which is responsible for locking the waste elements into a stable crystal structure. akjournals.com
Pyrochlore-based glass-ceramics are also being investigated, as they combine the ease of processing of glass with the durability of crystalline ceramics. liverpool.ac.uk Research on Y₂Ti₂O₇ glass-ceramics has shown that they retain comparable radiation tolerance to their fully ceramic counterparts. liverpool.ac.uk
High-Temperature Structural and Protective Coatings
The combination of low thermal conductivity, high-temperature stability, and corrosion resistance makes this compound a material of interest for advanced thermal barrier and protective coatings.
Development of Thermal Barrier Coatings (TBCs)
This compound is being explored as a potential material for the next generation of thermal barrier coatings (TBCs), which are used to protect components in gas turbines and jet engines from high temperatures. researchgate.net While yttria-stabilized zirconia (YSZ) is the current industry standard, it has limitations at operating temperatures above 1200°C. elsevier.es this compound offers several advantages, including lower thermal conductivity and a high melting point. researchgate.net
The coefficient of thermal expansion (CTE) of Y₂Ti₂O₇ is closer to that of the nickel-based superalloys used for turbine blades compared to some other ceramic candidates, which helps to reduce the thermal expansion mismatch and minimize stresses that can lead to coating failure. jst.go.jp Composites of this compound with nickel or silicon carbide have been synthesized to improve fracture toughness, a critical property for TBCs. researchgate.net The addition of nickel nanoparticles to a Y₂Ti₂O₇ matrix has also been shown to impart a self-healing capability, where the oxidation of nickel at high temperatures can fill in cracks that form during operation. jst.go.jp
Corrosion Resistance Mechanisms in Aggressive Environments
This compound exhibits good chemical stability and corrosion resistance in various aggressive environments, including against molten metals. jst.go.jpresearchgate.net This property is crucial for both TBC applications, where hot corrosion can be a life-limiting factor, and for nuclear applications.
Studies on the chemical durability of lanthanide titanates, including Y₂Ti₂O₇, have shown that corrosion resistance generally increases with a decreasing ionic radius ratio of the rare-earth element to titanium. osti.govosti.gov The corrosion process in aqueous environments often involves the formation of a thin, amorphous passivation layer enriched in titanium on the surface of the material. osti.govosti.gov This layer can form either through the preferential leaching of yttrium from the surface or by a dissolution-precipitation mechanism. osti.govosti.gov This passivation layer acts as a barrier, slowing down further corrosion. The addition of yttrium has also been shown to improve the corrosion resistance of titanium and zirconium-based alloys by promoting the formation of stable, protective oxide films. researchgate.netaimspress.com
Research into Self-Crack Healing Composites
The development of materials capable of self-repair is a critical area of materials science, aimed at enhancing the longevity and reliability of structural components. This compound (Y₂Ti₂O₇) has emerged as a promising ceramic matrix for such self-healing composites. Research has demonstrated that by integrating a secondary "healing agent" phase, these composites can autonomously repair cracks that form during service.
One notable approach involves the creation of Y₂Ti₂O₇ composites with titanium nitride (TiN) nanoparticles as the healing agent. researchgate.net A novel heat-treatment method allows for the manufacturing of these composites where the TiN nanoparticles are functionally graded. researchgate.net When a surface crack occurs, subsequent heating in an oxidizing environment triggers the oxidation of TiN to titanium dioxide (TiO₂). This transformation is accompanied by a significant volume expansion, which effectively fills the crack, restoring the material's integrity. researchgate.net A key advantage of this system is that the healing agent is renewable, allowing the self-healing function to be repeated over multiple cycles. researchgate.net Studies have shown that this process can recover the bending strength of the composite. researchgate.net
Another successful strategy employs nickel (Ni) particles dispersed within the Y₂Ti₂O₇ matrix. jst.go.jpnii.ac.jpjourcc.com This composite was specifically investigated for its potential as a thermal barrier coating (TBC) material. jst.go.jpjourcc.com Surface cracks, intentionally introduced using a Vickers indenter, were observed to heal after heat treatment at 1150°C in air for one hour. jst.go.jp The healing mechanism is the oxidation of the nickel fillers to form nickel oxide (NiO). jst.go.jp The resulting volume expansion of the newly formed NiO fills and bridges the crack gaps. jst.go.jp Research indicates that the healing effect is more pronounced when the volume fraction of Ni is increased from 5 to 10 vol%. jst.go.jp
These findings highlight the viability of this compound-based composites as durable materials with built-in repair capabilities, paving the way for a new class of materials with enhanced operational lifetimes. researchgate.net
Electronic and Optoelectronic Device Components
This compound's distinct electrical and optical properties make it a material of interest for various electronic and optoelectronic devices. researchgate.net It is widely considered for applications such as transducers, capacitors, and optoelectronic components. researchgate.net
High-Permittivity Dielectrics for Capacitors and Multilayer Ceramic Capacitors
This compound is recognized as a high-permittivity dielectric, a crucial property for manufacturing capacitors, including the multilayer ceramic capacitors (MLCCs) that are ubiquitous in modern electronics. researchgate.netresearchgate.netrgmcet.edu.in Materials with a high dielectric constant (high-k) are essential for the miniaturization of electronic components. spiedigitallibrary.orgresearchgate.net
The pyrochlore structure of this compound (Y₂Ti₂O₇) lends itself to these applications. researchgate.netresearchgate.netresearchgate.net Thin films of Y₂Ti₂O₇ synthesized via the sol-gel technique have been shown to possess a high dielectric constant and low dielectric loss. nitrkl.ac.in One study found the dielectric constant of Y₂Ti₂O₇ thin films to be approximately 3.5 eV. researchgate.net
Furthermore, related compounds such as yttrium copper titanate (Y₂/₃Cu₃Ti₄O₁₂, or YCTO) exhibit colossal dielectric constants. spiedigitallibrary.orgresearchgate.net YCTO nano-ceramics have shown a dielectric constant (ε′) as high as 8,434 at room temperature and 100 Hz. spiedigitallibrary.org This positions them as potential replacements for conventional relaxor ferroelectrics in dynamic random access memories (DRAM) and MLCCs. spiedigitallibrary.org
While this compound itself is a promising dielectric, yttrium is also a critical dopant in other titanate-based systems for MLCCs. For instance, doping barium titanate (BaTiO₃) with yttrium improves the reliability, insulation resistance, and thermal stability of MLCCs. acs.orgacs.orgresearchgate.netnih.gov This doping can inhibit dielectric grain growth and reduce high leakage current. nih.gov The addition of yttrium to barium titanate is a common industrial practice to enhance the performance and lifetime of these essential electronic components. rgmcet.edu.in
| Compound | Dielectric Constant (ε') | Frequency | Temperature | Reference |
|---|---|---|---|---|
| Y₂/₃Cu₃Ti₄O₁₂ (YCTO) | 8,434 | 100 Hz | Room Temperature | spiedigitallibrary.org |
| Y₂Ti₂O₇ Thin Film | ~32 | 100 kHz | Room Temperature | nitrkl.ac.in |
| Y₂/₃Cu₃Ti₄O₁₂–TiO₂ Composite | 4.49 × 10⁵ | 1 kHz | Not Specified | researchgate.net |
| Na₁/₂Y₁/₂Cu₃Ti₄O₁₂ | ~1.93 × 10³ – 2.13 × 10⁴ | Not Specified | Not Specified | researchgate.net |
Luminescent Host Materials for Fiber Amplifiers and Solid-State Lighting
This compound (Y₂Ti₂O₇) serves as an effective host material for luminescent applications due to its favorable structural and optical properties. researchgate.netresearchgate.net It is particularly noted for its potential in fiber amplifiers, integrated optical devices, and solid-state lighting. researchgate.netufrn.br
When doped with rare-earth elements, specifically Erbium (Er³⁺), this compound (ErₓY₂₋ₓTi₂O₇) shows significant promise for optical amplification. researchgate.net The similarity in ionic radii, crystal structure, and lattice constants between Y³⁺ and Er³⁺ allows erbium to easily substitute yttrium without clustering. researchgate.net This characteristic reduces the effect of concentration quenching, where the luminescence intensity decreases at higher dopant concentrations. researchgate.net
Furthermore, Y₂Ti₂O₇ possesses a low phonon energy (<712 cm⁻¹), which minimizes the probability of non-radiative recombination and thereby enhances the photoluminescence intensity. researchgate.net This makes it a more efficient host for Er³⁺ luminescence compared to titanium dioxide (TiO₂). researchgate.netresearchgate.net These properties are crucial for developing efficient fiber amplifiers, which are vital components in optical communication systems. proquest.com The synthesis of Er-doped this compound nanofibers via methods like electrospinning opens pathways for creating novel 1-D nanostructures for future optoelectronic nanodevices. researchgate.netresearchgate.net
In the realm of solid-state lighting, yttrium-based compounds are essential as phosphors. researchgate.net For example, yttrium niobium titanate (YNbTiO₆) doped with samarium (Sm³⁺) has been shown to be an excellent candidate for optoelectronic device applications, emitting prominently in the orange-red region. researchgate.net While not Y₂Ti₂O₇, this demonstrates the versatility of yttrium-based titanates as phosphor hosts.
| Property | Value/Description | Significance | Reference |
|---|---|---|---|
| Dopant | Erbium (Er³⁺) | Activator ion for near-infrared luminescence (~1.5 µm). | researchgate.net |
| Low Phonon Energy | <712 cm⁻¹ | Reduces non-radiative recombination, enhancing luminescence efficiency. | researchgate.net |
| Structural Compatibility | Similar ionic radii of Y³⁺ and Er³⁺ | Prevents clustering of dopant ions, reducing concentration quenching. | researchgate.net |
| Potential Applications | Fiber amplifiers, solid-state lighting, integrated optical devices | Addresses needs in telecommunications and advanced lighting. | researchgate.netresearchgate.net |
Tunable Electrical Conductivity and Sensing Device Integration
This compound exhibits tunable electrical properties that make it a candidate for applications in sensors and other electronic devices. researchgate.netnitrkl.ac.in The compound is known to have significant ionic conduction properties. researchgate.netresearchgate.net Studies of Y₂Ti₂O₇ thin films indicate it behaves as an n-type semiconductor, a characteristic useful for sensor and transistor devices. nitrkl.ac.in
The electrical conductivity of titanate-based ceramics can be influenced by doping. For instance, in related systems like barium zirconate titanate, doping with yttrium ions (Y³⁺) was found to increase electrical conductivity, an effect attributed to a rise in oxygen vacancies. cdmf.org.br Similarly, adding yttrium to barium calcium titanate ceramics can increase their electrical conductivity, a useful trait for electrochemical sensors where both ionic and electronic conductivity are required. nih.gov
While direct research on tuning the conductivity of pure Y₂Ti₂O₇ is specific, its presence as a secondary phase is known to impact the dielectric and electrical properties of other ceramics used in MLCCs. acs.orgresearchgate.net The electrical properties of this compound pyrochlores, including AC conductivity, are subjects of ongoing research to support their use in future electronic devices. researchgate.net For example, AC conductivity values for a monoclinic phase of this compound were found to range from 2.45 × 10⁻⁵ S/m to 5.51 × 10⁻⁵ S/m over a temperature range of 300 K to 473 K at a frequency of 2 kHz. researchgate.net This inherent conductivity and its sensitivity to composition and structure underscore its potential for integration into sensing devices. researchgate.netmdpi.com
Catalysis and Electrochemical Energy Conversion
Photocatalytic Water Splitting and Hydrogen Production
This compound has been identified as a promising photocatalyst for splitting water into hydrogen (H₂) and oxygen (O₂), a process central to producing clean hydrogen fuel using solar energy. researchgate.netresearchgate.netacs.org
Furthermore, doping this compound can extend its activity into the visible light spectrum. Substitution of titanium with rhodium (Rh) in the Y₂Ti₂O₇ structure renders the material active for photocatalytic water oxidation under visible light (λ ≥ 450 nm). nih.govcore.ac.uk While these rhodium-substituted materials did not produce H₂ under visible light, they did show significant activity for O₂ generation, making them excellent candidates for use in a Z-scheme water-splitting system, which combines two separate photocatalysts. nih.govcore.ac.uk
| Material System | Key Finding | Irradiation | Reference |
|---|---|---|---|
| Y₂Ti₂O₇ | Demonstrated overall water splitting into H₂ and O₂. | UV Light | researchgate.netresearchgate.netacs.org |
| Y₂Ti₂O₇ (with 5% excess Y) | Showed higher photocatalytic activity than stoichiometric Y₂Ti₂O₇. | UV Light | researchgate.netresearchgate.net |
| Y-doped Hydrogen Titanate (HTN) | H₂ production enhanced by a factor of 5.5 with 1 wt% Y-doping. | UV-Visible Light | nih.govacs.org |
| Y₂Ti₁.₉₄Rh₀.₀₆O₇ | Active for O₂ evolution from water; a candidate for Z-scheme systems. | Visible Light (λ≥450 nm) | nih.govcore.ac.uk |
Solid Electrolytes for Solid Oxide Fuel Cells (SOFCs)
This compound (Y₂Ti₂O₇), a member of the pyrochlore family of compounds, is recognized for its potential as a solid electrolyte material in Solid Oxide Fuel Cells (SOFCs). researchgate.netresearchgate.net Its suitability stems from its inherent ionic conduction properties. researchgate.netresearchgate.net Research has shown that Y₂Ti₂O₇ exhibits n-type electronic conductivity under low oxygen partial pressures, while at high oxygen pressures, it demonstrates oxide ion conductivity.
To enhance its performance for SOFC applications, studies have focused on doping the Y₂Ti₂O₇ structure. The introduction of dopants like Strontium Oxide (SrO) and Calcium Oxide (CaO) in place of Yttrium Oxide (Y₂O₃) is a key strategy. This doping aims to increase structural disorder and the concentration of oxygen vacancies, which are crucial for facilitating ion transport and thus improving ionic conductivity. Investigations have revealed that doping with Ca²⁺ is more effective at inducing these changes compared to Sr²⁺ doping. While yttria-stabilized zirconia (YSZ) remains a widely used electrolyte in high-temperature SOFCs, yttrium-doped strontium titanate is being explored as an alternative anode material to mitigate the limitations of traditional nickel-cermet anodes, such as instability during redox cycling.
Table 1: Research Findings on Doped this compound for SOFC Applications
| Base Material | Dopant | Objective of Doping | Key Finding |
|---|---|---|---|
| Y₂Ti₂O₇ | SrO, CaO | Increase disorder and oxygen vacancies to enhance ionic conductivity. | Ca²⁺ doping is more effective than Sr²⁺ doping in creating disorder and increasing porosity. |
Applications in Thermophotovoltaic Systems
In the field of thermophotovoltaics (TPV), which converts thermal energy into electricity, this compound serves as a critical host material for selective emitters. researchgate.net Specifically, erbium-doped this compound (ErₓY₂₋ₓTi₂O₇) has been identified as highly effective for this purpose. researchgate.netresearchgate.net Selective emitters are designed to radiate photons at specific wavelengths that match the bandgap of the photovoltaic cell, thereby maximizing conversion efficiency.
This compound is a superior host for erbium (Er³⁺) luminescence compared to titanium dioxide (TiO₂). researchgate.net This enhanced performance is attributed to two main factors. First, the ionic radii of yttrium (Y³⁺) and erbium (Er³⁺) are very similar, allowing erbium to easily substitute yttrium in the crystal lattice without causing significant structural distortion or ion clustering. researchgate.net This minimizes concentration quenching, a phenomenon that reduces luminescence efficiency at high dopant concentrations. Second, Y₂Ti₂O₇ possesses a low phonon energy, which reduces the probability of non-radiative recombination and consequently boosts the intensity of photoluminescence. researchgate.net Researchers have successfully synthesized nanofibers of ErₓY₂₋ₓTi₂O₇ using methods like electrospinning to create freestanding, non-woven membranes that function as efficient selective emitters for TPV systems. researchgate.net
Table 2: Comparison of Y₂Ti₂O₇ and TiO₂ as Host Materials for Erbium Luminescence
| Property | This compound (Y₂Ti₂O₇) | Titanium Dioxide (TiO₂) | Advantage of Y₂Ti₂O₇ |
|---|---|---|---|
| Host for Er³⁺ | Efficient | Less Efficient | Similar ionic radii of Y³⁺ and Er³⁺ prevent clustering and concentration quenching. researchgate.net |
| Phonon Energy | Low (<712 cm⁻¹) researchgate.net | Higher | Reduces non-radiative recombination, enhancing photoluminescence intensity. researchgate.net |
| Calculated Band Gap | 2.84 eV researchgate.net | 3.12 eV researchgate.net | Lower band gap. |
Magnetism and Spintronic Phenomena
The magnetic properties of this compound (YTiO₃) are a key area of investigation, particularly for their potential in spintronics and next-generation computing.
Photo-Induced Ferromagnetism and Spin State Manipulation
Recent breakthroughs have demonstrated that the magnetic properties of YTiO₃ can be manipulated using light. In its ground state, YTiO₃ is a ferromagnet with a very low Curie temperature (T_c) of approximately 27 K. However, research has shown that illuminating the material with precisely tuned, ultrafast laser pulses can induce and stabilize ferromagnetism at significantly higher temperatures.
By exciting a specific oxygen rotation mode in the crystal lattice at a frequency of 9 THz, scientists have transiently induced a ferromagnetic state at temperatures exceeding 80 K, nearly three times its natural transition temperature. This light-induced phenomenon is believed to be a consequence of dynamic changes to the titanium t₂g orbitals, which alters the delicate balance of magnetic interactions within the material. The induced high-temperature ferromagnetic state is metastable, persisting for several nanoseconds. This all-optical method for controlling magnetism opens avenues for developing new forms of data storage and spin-based computing devices.
Table 3: Research Findings on Photo-Induced Ferromagnetism in YTiO₃
| Property | Equilibrium State | Photo-Induced State (at 9 THz excitation) |
|---|---|---|
| Curie Temperature (T_c) | ~27 K | Transiently stable up to >80 K |
| Magnetic Moment | Unsaturated at low temperatures | Complete magnetic saturation achieved |
| Mechanism | Standard thermodynamic magnetic ordering | Light-induced dynamical changes to Ti t₂g orbitals |
| Metastability | N/A | Persists for many nanoseconds |
Multiferroic Composites and Magnetoelectric Coupling Investigation
Yttrium-containing compounds are also integral to the study of multiferroic composites, which exhibit coupling between magnetic and electric order parameters. This magnetoelectric (ME) effect, where a magnetic field can influence electric polarization and an electric field can alter magnetization, is highly sought after for applications in sensors, actuators, and memory devices.
The ME effect in composites is typically achieved through strain-mediated coupling between a piezoelectric phase and a magnetostrictive phase. Research has explored composites such as yttrium iron garnet (YIG) embedded in a barium titanate (BaTiO₃) matrix and composites of yttrium barium titanate with strontium hexaferrite. In these systems, an applied magnetic field causes the magnetic phase to change shape (magnetostriction), inducing a strain that is transferred to the piezoelectric phase, which in turn generates an electric voltage. Theoretical models have also been developed for bilayers of yttrium orthoferrite (YFO) and a piezoelectric material, predicting significant ME coupling coefficients, particularly at resonance frequencies.
Table 4: Magnetoelectric (ME) Coupling in Yttrium-Containing Composites
| Composite System | Phases | Coupling Mechanism | Reported/Estimated ME Coefficient |
|---|---|---|---|
| Yttrium Orthoferrite (YFO) / PMN-PT | Magnetostrictive / Piezoelectric | Strain mediated via domain wall motion | ~30 mV/cm·Oe (low frequency), 1.5 V/cm·Oe (resonance) |
Separation Science and Membrane Technologies
The unique properties of this compound are also being harnessed in the development of advanced separation technologies.
Mixed Matrix Membranes for Gas and Liquid Separations
Mixed matrix membranes (MMMs) combine the processability of polymers with the superior functional properties of inorganic fillers to create advanced separation media. This compound (Y₂Ti₂O₇) has been successfully used as a ceramic filler in MMMs for liquid-phase separations. researchgate.net
In one study, Y₂Ti₂O₇ pyrochlore particles were incorporated into a polysulfone (PSF) polymer matrix. researchgate.net The resulting MMMs were tested for their performance in water purification. The addition of Y₂Ti₂O₇, an oxygen-rich ceramic, significantly enhanced the hydrophilicity, permeability, and antifouling properties of the membranes. researchgate.net For instance, a PSF membrane with just 1 wt% Y₂Ti₂O₇ loading showed a nearly four-fold increase in pure water flux compared to the pristine polymer membrane. researchgate.net Furthermore, these MMMs demonstrated exceptional rejection capabilities, achieving 100% removal of Congo red dye and over 98% removal of heavy metal ions like lead and cadmium. researchgate.net These findings highlight the potential of this compound as a functional filler for creating high-performance membranes for wastewater treatment and other separation applications. researchgate.net
Table 5: Performance of Y₂Ti₂O₇-Polysulfone Mixed Matrix Membranes
| Membrane Type | Pure Water Flux (PWF) | Flux Recovery Ratio (FRR) | Congo Red Dye Rejection | Pb²⁺ Ion Rejection |
|---|---|---|---|---|
| Pristine Polysulfone (PSF) | 27 L/m²h researchgate.net | 40.57% researchgate.net | Not Specified | Not Specified |
| PSF + 1 wt% Y₂Ti₂O₇ | 104 L/m²h researchgate.net | 96% researchgate.net | 100% researchgate.net | 98% researchgate.net |
Future Research Trajectories and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning for Materials Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of yttrium titanate materials. arxiv.org These computational approaches can significantly accelerate the design of new compounds with desired properties by efficiently navigating the vast compositional and structural landscape. arxiv.org
The success of these initial forays highlights the immense potential of AI and ML in this compound research. Future efforts will likely focus on:
High-throughput screening: Employing AI to rapidly screen vast databases of potential this compound compositions to identify candidates with specific electronic, optical, or catalytic properties.
Predictive synthesis: Developing ML models that can predict the optimal synthesis conditions required to obtain a desired this compound phase or nanostructure.
Inverse design: Using generative models to design novel this compound structures with predefined functionalities from the ground up.
Exploration of Novel this compound Based Nanostructures and Architectures
The synthesis of this compound with controlled nanostructures and architectures is a burgeoning area of research, as the material's properties can be significantly tuned by manipulating its size, shape, and dimensionality. nih.gov One-dimensional (1D) nanostructures such as nanorods and nanowires are of particular interest due to their unique electronic and photocatalytic properties. nih.govacs.org
A notable advancement is the synthesis of yttrium (Y)-doped hydrogen titanate nanorods (HTN) via a microwave-assisted hydrothermal method. nih.govacs.org This one-pot synthesis approach demonstrated that doping with Y³⁺ ions not only reduces the band gap of hydrogen titanate but also induces the formation of anatase and rutile TiO₂ phases, creating a heterostructure. nih.govacs.org This engineered nanostructure exhibited a 5.5-fold enhancement in H₂ production from a methanol-water solution under UV-visible light compared to undoped HTN. nih.gov The improved performance was attributed to both enhanced light absorption and more effective charge separation at the heterojunction. nih.govacs.org
Future research in this area is expected to explore:
Advanced Synthesis Methods: Development of new and refined synthesis techniques, such as atomic layer deposition (ALD) and electrospinning, to create more complex and well-defined this compound nanostructures, including nanotubes, nanosheets, and hierarchical assemblies.
Surface Functionalization: Modifying the surface of this compound nanostructures with other nanoparticles or organic molecules to enhance their catalytic activity, sensing capabilities, or biocompatibility.
Nanowire Devices: Fabrication of electronic and optoelectronic devices based on individual or arrays of this compound nanowires. unf.edu
Researchers have also successfully synthesized pyrochlore-type this compound (Y₂Ti₂O₇) nanoparticles using a modified sol-gel method. praiseworthyprize.orgrsc.orgresearchgate.net This technique allows for the production of quasi-spherical nanoparticles with an average size of 20-30 nm and a high specific surface area, which are desirable characteristics for applications in photocatalysis and hydrogen storage. researchgate.net
| Nanostructure | Synthesis Method | Key Findings | Reference |
| Y-doped Hydrogen Titanate Nanorods | Microwave-assisted hydrothermal | Enhanced photocatalytic H₂ evolution due to band gap reduction and heterojunction formation. | nih.govacs.org |
| Y₂Ti₂O₇ Nanoparticles | Modified sol-gel | Synthesis of quasi-spherical nanoparticles with high surface area at a relatively low temperature. | praiseworthyprize.orgrsc.orgresearchgate.net |
| Lepidocrocite-type Titanate Nanowires | One-pot hydrothermal conversion | Efficient and ultrafast photoimmobilization of toxic cations. | acs.org |
Development of In-situ and Operando Characterization Techniques for Extreme Environments
Understanding the behavior of this compound under operational and extreme conditions, such as high temperatures, radiation, and reactive atmospheres, is crucial for its application in nuclear energy and other demanding fields. osti.govinl.gov The development and application of in-situ and operando characterization techniques are paramount for gaining real-time insights into the structural and chemical evolution of these materials.
A proposed study at Idaho National Laboratory aims to investigate the phase stability of yttrium-titanium-oxide (YTO) materials under conditions mimicking those inside a nuclear reactor. osti.gov This research will employ in-situ high-temperature X-ray diffraction (XRD) and transmission electron microscopy (TEM) to perform a comprehensive analysis of microstructural and microchemical changes. osti.govinl.gov The goal is to understand how factors like crystallite size, micro-strain, and defects influence phase transitions at extreme temperatures. osti.govinl.gov
Operando X-ray absorption spectroscopy has also been utilized to precisely determine the reaction mechanism of related titanate anodes in lithium-ion batteries during cycling. researchgate.net This technique provides valuable information on the electronic and local atomic structure changes as the battery charges and discharges.
Future research will likely focus on:
Multi-modal In-situ/Operando Setups: Combining multiple characterization techniques (e.g., XRD, TEM, Raman spectroscopy, and mass spectrometry) to obtain a more complete picture of the material's behavior under operational conditions.
High-throughput In-situ Experiments: Developing automated experimental setups that can rapidly screen the performance and stability of different this compound compositions under various extreme environments.
Correlative Microscopy and Spectroscopy: Linking atomic-scale observations from in-situ TEM with bulk properties measured by in-situ XRD to bridge the length scales and provide a holistic understanding of material degradation mechanisms. inl.gov
| Technique | Application | Key Insights | Reference |
| In-situ High-Temperature XRD | Phase stability of YTO | Millimeter-scale analysis of phase, micro-strain, and crystallite size evolution at high temperatures. | osti.govinl.gov |
| In-situ High-Temperature TEM | Phase stability of YTO | Atomic-scale observation of phase transitions and microstructural evolution at high temperatures. | osti.govinl.gov |
| Operando X-ray Absorption Spectroscopy | Li-ion battery anodes | Elucidation of the precise reaction mechanism during electrochemical cycling. | researchgate.net |
Design and Synthesis of Multi-functional Composites and Heterostructures
Combining this compound with other materials to form composites and heterostructures offers a powerful strategy for creating multifunctional materials with enhanced or entirely new properties. researchgate.netshu.ac.uk These engineered materials can exhibit coupled behaviors, such as magnetoelectric effects, which are not present in the individual components. researchgate.netshu.ac.uk
A significant area of research is the development of multiferroic composites that exhibit both ferroelectric and magnetic ordering. shu.ac.uk One such example is the fabrication of composites consisting of yttrium iron garnet (Y₃Fe₅O₁₂, YIG), a ferrimagnetic material, and barium titanate (BaTiO₃), a ferroelectric material. shu.ac.ukresearchgate.net Dense, 0-3 type composites have been successfully fabricated using solid-state reaction methods, with the YIG phase well-dispersed within the BaTiO₃ matrix. shu.ac.uk While these initial composites showed a weak magnetoelectric response, they laid the groundwork for future optimization. shu.ac.uk
Another promising heterostructure involves the integration of a polycrystalline yttrium iron garnet (YIG) film with a lead magnesium niobate-lead zirconate titanate (PMN-PZT) ceramic. aip.org This system demonstrated a remarkable converse magnetoelectric (CME) effect, where an applied electric field could tune the magnetization of the YIG film. aip.org A significant CME coefficient was achieved, highlighting the potential for these heterostructures in compact and power-efficient spintronic and microwave devices. aip.org
Future research directions include:
Interface Engineering: Controlling the atomic structure and chemistry of the interface between this compound and other phases to optimize strain transfer and enhance coupling between different order parameters.
Novel Composite Architectures: Exploring different connectivity patterns, such as laminated or vertically aligned nanostructures, to maximize the magnetoelectric effect. researchgate.net
Lead-Free Composites: Developing environmentally friendly multiferroic composites by replacing lead-based ferroelectrics with lead-free alternatives. researchgate.net
| Composite/Heterostructure | Components | Key Properties/Findings | Reference |
| YIG-BaTiO₃ Composite | Yttrium Iron Garnet, Barium Titanate | Multiferroic with coexisting ferrimagnetic and ferroelectric phases. | shu.ac.ukresearchgate.net |
| YIG/PMN-PZT Heterostructure | Yttrium Iron Garnet, Lead Magnesium Niobate-Lead Zirconate Titanate | Strong converse magnetoelectric effect, with electric field control of magnetization. | aip.org |
Advanced Theoretical Prediction and Experimental Validation Strategies
Advanced theoretical modeling and first-principles calculations are indispensable tools for predicting the fundamental properties of this compound and guiding experimental synthesis and characterization. researchgate.netacs.org These computational methods can provide insights into the structural, electronic, and elastic properties of both known and hypothetical this compound compounds. researchgate.net
For example, density functional theory (DFT) has been used to calculate the elastic and bulk moduli of Y₂Ti₂O₇ and Y₂TiO₅. researchgate.net While there is some variation in the reported values from different research groups, these theoretical predictions provide a valuable baseline for understanding the mechanical behavior of these materials. researchgate.net DFT has also been employed to investigate the impact of doping on the electronic structure and optical properties of titanate perovskites. acs.orgnih.gov A study on yttrium-doped barium titanate revealed that Y-doping can significantly modify the electronic band structure and enhance the dielectric constant. acs.orgnih.gov
The synergy between theoretical prediction and experimental validation is crucial for advancing the field. Theoretical models can guide experimentalists toward promising materials and synthesis routes, while experimental results provide the necessary feedback to refine and improve the accuracy of the theoretical models.
Future research in this area will focus on:
Multi-scale Modeling: Developing theoretical frameworks that can bridge different length and time scales, from atomic-level DFT calculations to macroscopic phase-field models, to simulate complex phenomena such as phase transformations and microstructure evolution.
High-throughput DFT Calculations: Leveraging high-performance computing to perform large-scale DFT calculations on thousands of potential this compound compositions to create comprehensive materials property databases.
Closing the Loop: Establishing a tighter feedback loop between theoretical predictions and experimental synthesis and characterization, enabling a more rapid and efficient materials design cycle.
| Compound | Property Investigated | Theoretical Method | Key Findings | Reference |
| Y₂Ti₂O₇ | Elastic and Bulk Modulus | Density Functional Theory | Calculated values provide a baseline for mechanical properties. | researchgate.net |
| Y-doped BaTiO₃ | Electronic and Optical Properties | First-principles calculations (TB-mBJ potential) | Y-doping modifies the band structure and enhances the dielectric constant. | acs.orgnih.gov |
| Y₂Ti₂O₇ | Surface and Interface Enthalpies | High Temperature Oxide Melt Drop Solution Calorimetry and DFT | Experimental and computational values for surface energy are in good agreement. | rsc.orgrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
